Mometasone-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H28Cl2O4 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 |
InChI Key |
QLIIKPVHVRXHRI-QEPYKOQPSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Mometasone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis route and detailed characterization methodologies for Mometasone-d5, an isotopically labeled derivative of the potent corticosteroid, Mometasone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a reference for the synthesis of related deuterated steroid compounds.
Introduction
Mometasone is a synthetic glucocorticoid with significant anti-inflammatory properties. Its deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining the concentration of Mometasone in biological matrices. This guide outlines a plausible synthetic pathway for this compound and details the analytical techniques for its comprehensive characterization.
Proposed Synthesis of this compound
A potential precursor for this synthesis is 9α-chloro-11β,17α,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione (Icomethasone). The synthesis could proceed through a multi-step process involving selective protection, oxidation, and deuteration.
Caption: Proposed synthetic pathway for this compound from Icomethasone.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
Icomethasone
-
Protecting agent (e.g., Acetone, perchloric acid)
-
Oxidizing agent (e.g., N-Bromosuccinimide)
-
Deuterium gas (D2)
-
Palladium on carbon (Pd/C) catalyst
-
Reducing agent (e.g., Sodium borohydride)
-
Deprotecting agent (e.g., Aqueous acid)
-
Chlorinating agent (e.g., Methanesulfonyl chloride, Lithium chloride)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)
-
Triethylamine
-
2-Furoyl chloride
Procedure:
-
Protection: Icomethasone is dissolved in an anhydrous solvent and treated with a suitable protecting agent to form a cyclic ketal at the 17 and 21 positions.
-
Oxidation: The 11β-hydroxyl group of the protected intermediate is oxidized to a ketone.
-
Deuteration: The resulting enone is subjected to catalytic deuteration using D2 gas in the presence of a palladium catalyst. This step is crucial for the introduction of deuterium atoms.
-
Reduction: The 11-keto group is stereoselectively reduced back to an 11β-hydroxyl group.
-
Deprotection: The protecting group at the 17 and 21 positions is removed under acidic conditions.
-
Selective Chlorination: The 21-hydroxyl group is then selectively chlorinated to yield this compound.
-
Purification: The final product is purified by column chromatography and recrystallization to achieve high purity.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
An In-Depth Technical Guide to the Chemical Properties and Structure of Mometasone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone-d5 is the deuterated analog of Mometasone, a potent synthetic corticosteroid. Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical research and development, primarily serving as internal standards in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms imparts a mass shift, allowing for accurate quantification in mass spectrometry-based assays without altering the compound's fundamental chemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound possesses the same core steroidal structure as Mometasone, with five deuterium atoms strategically incorporated.
Chemical Structure:
-
Systematic Name: (11β,16α)-9,21-Dichloro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5
-
Parent Compound CAS Number: 105102-22-5[1]
-
Molecular Formula: C₂₂H₂₃D₅Cl₂O₄[2]
-
Molecular Weight: 432.39 g/mol [2]
The exact positions of the five deuterium atoms can vary depending on the synthetic route but are typically located on the methyl group at position 16 and other strategic locations to prevent back-exchange.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈Cl₂O₄ | [1] |
| Molecular Weight | 427.4 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 218-220 °C | |
| Solubility | Practically insoluble in water | |
| logP | 2.1 |
Mechanism of Action and Signaling Pathway
As a glucocorticoid, this compound is expected to exert its effects through the same mechanism as Mometasone, primarily by acting as a glucocorticoid receptor (GR) agonist. Deuteration does not typically alter the fundamental pharmacological activity of a molecule.
The signaling pathway of Mometasone involves the following key steps:
-
Cellular Entry and Receptor Binding: Being lipophilic, Mometasone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.
-
Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the Mometasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Anti-inflammatory Effects: This binding leads to the increased transcription of anti-inflammatory genes (e.g., lipocortin-1, which inhibits phospholipase A2) and the decreased transcription of pro-inflammatory genes (e.g., cytokines, chemokines).
References
Mometasone-d5: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Mometasone-d5, a deuterated analog of the potent synthetic corticosteroid, Mometasone. This document outlines its core physicochemical properties, explores relevant experimental protocols, and details its mechanism of action through a signaling pathway diagram.
Core Physicochemical Data
This compound is a stable, isotopically labeled form of Mometasone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The inclusion of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses, without significantly altering its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃D₅Cl₂O₄ | [1] |
| Molecular Weight | 432.39 g/mol | [1] |
| CAS Number | Not readily available | [2] |
| Parent Compound CAS | 105102-22-5 (Mometasone) | [3][4] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Mometasone, and by extension this compound, exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor agonist. The mechanism involves a cascade of intracellular events culminating in the modulation of gene expression.
Upon diffusing across the cell membrane, Mometasone binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs. The activated Mometasone-GR complex then translocates into the nucleus.
Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1), or downregulate the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins 4 and 5), chemokines, and adhesion molecules. A key anti-inflammatory action is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocols
Given that this compound serves as an internal standard, the experimental protocols for its use are intrinsically linked to the analytical methods for Mometasone. Below are summaries of established methodologies for the quantification of Mometasone (and by extension, the application of this compound) in biological matrices and pharmaceutical formulations.
Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS
This protocol is essential for pharmacokinetic studies and is a primary application for this compound.
-
Objective: To develop a sensitive and robust method for quantifying Mometasone Furoate in human plasma.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A 300 µL aliquot of human plasma is used. SPE is employed to extract Mometasone Furoate, effectively removing matrix interferences and improving recovery.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used to process plasma samples.
-
-
Chromatography:
-
Column: A C18 column (e.g., Phenomenex Kinetex EVO-C18, 2.1 x 50 mm, 2.6 µm) is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% ammonia in water (Phase A) and acetonitrile (Phase B) can be employed.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. For Mometasone Furoate, the transition m/z 520.9 → 355.0 is monitored.
-
-
Quantification:
-
Internal Standard: this compound would be added to the plasma samples prior to extraction to serve as the internal standard.
-
Calibration Curve: A calibration curve is generated with known concentrations of Mometasone Furoate, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard.
-
Lower Limit of Quantification (LLOQ): This method can achieve a very low LLOQ, in the range of 0.25 pg/mL.
-
Analysis of Mometasone Furoate in Topical Formulations by HPLC
This protocol is relevant for quality control and formulation development.
-
Objective: To determine the concentration of Mometasone Furoate in cream or ointment formulations.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
A known weight of the cream or ointment (e.g., 1.0 g) is transferred to a volumetric flask.
-
Acetonitrile is added, and the mixture is heated and sonicated to dissolve the formulation and extract the active ingredient.
-
The solution is then centrifuged, and the supernatant is filtered through a 0.45-µm membrane filter before injection into the HPLC system.
-
-
Chromatography:
-
Column: A C8 or C18 column is suitable (e.g., Symmetry C8, 150 x 3.9 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, such as a mixture of 1.5% w/v aqueous ammonium acetate buffer and acetonitrile (55:45 v/v) at a pH of 3.8, can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 240 nm.
-
-
Quantification: The concentration of Mometasone Furoate is determined by comparing the peak area from the sample to that of a standard solution of known concentration.
The experimental workflow for a typical bioanalytical study using this compound is illustrated below.
References
- 1. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of simple and fast UV-method for the quantitative determination of mometasone furoate in a large number of metered doses of an aqueous nasal spray of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Mometasone-d5 Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of the Mometasone-d5 reference standard. Ensuring the isotopic purity of deuterated standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies in drug development. This document outlines the methodologies used to determine isotopic purity, presents typical quantitative data, and describes the mechanism of action of Mometasone.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a this compound reference standard is a critical parameter that defines the percentage of the deuterated species (d5) relative to the less-deuterated (d0-d4) and non-deuterated (d0) species. This distribution is typically determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The data is crucial for accurate quantification in tracer studies.
Below is a table summarizing representative quantitative data for the isotopic distribution of a this compound reference standard.
| Isotopic Species | Notation | Representative Abundance (%) |
| This compound | d5 | > 98% |
| Mometasone-d4 | d4 | < 1.5% |
| Mometasone-d3 | d3 | < 0.5% |
| Mometasone-d2 | d2 | < 0.1% |
| Mometasone-d1 | d1 | < 0.1% |
| Mometasone-d0 | d0 | < 0.1% |
| Total Isotopic Purity | > 99% |
Note: The values presented are representative and may vary between different batches and suppliers of the reference standard. Always refer to the Certificate of Analysis for lot-specific data.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The following are detailed methodologies for the key experiments.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a primary method for determining the isotopic distribution of a deuterated compound.[1][2]
Methodology:
-
Sample Preparation: A stock solution of the this compound reference standard is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.
-
Infusion and Analysis: The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The mass spectrometer is operated in positive ion mode, and full scan spectra are acquired over a relevant m/z range to include the protonated molecular ions of Mometasone-d0 to this compound.
-
Data Processing: The acquired spectra are processed to obtain the high-resolution mass data for each isotopic species. The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding extracted ion chromatogram or by direct measurement from the averaged mass spectrum. The isotopic purity is then calculated as the percentage of the d5 species relative to the sum of all isotopic species (d0 to d5).
Isotopic Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information on the isotopic purity and confirms the position of the deuterium labels.[2]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound reference standard is accurately weighed and dissolved in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe is used.
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the high level of deuteration. The residual proton signals in these positions can be integrated and compared to the integrals of non-deuterated positions within the molecule to estimate the isotopic purity.
-
²H NMR Analysis: A deuterium NMR spectrum can also be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.
Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of a this compound reference standard.
References
Mometasone-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role and mechanism of action of Mometasone-d5 as an internal standard in the quantitative bioanalysis of Mometasone. It provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.
The Principle of Internal Standards in LC-MS/MS
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The primary function of an IS is to correct for the variability inherent in the analytical process, from sample preparation to detection. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in LC-MS bioanalysis.[1][2] These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[2]
Mechanism of Action of this compound as an Internal Standard
The efficacy of this compound as an internal standard is rooted in its structural and chemical similarity to Mometasone. The five deuterium atoms in this compound increase its mass, making it distinguishable from the unlabeled Mometasone by the mass spectrometer, without significantly altering its chemical behavior.
The core of its mechanism of action can be broken down into the following key aspects:
-
Co-elution: this compound has nearly identical chromatographic retention time to Mometasone. This co-elution is crucial because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time during their passage through the LC system and into the mass spectrometer.[3]
-
Similar Ionization Efficiency: Both Mometasone and this compound exhibit almost identical ionization efficiency in the mass spectrometer's ion source. This means that any suppression or enhancement of the ion signal due to co-eluting matrix components will affect both compounds to the same degree.[4]
-
Correction for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any loss of the analyte will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized.
-
Accurate Quantification: The concentration of the unknown analyte is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to the peak area ratios of the calibration standards with known concentrations. This ratiometric measurement significantly improves the accuracy and precision of the quantification.
In essence, this compound acts as a reliable tracer, navigating the entire analytical workflow alongside Mometasone and enabling the accurate quantification of the analyte by compensating for potential variations.
Quantitative Performance Data
The use of deuterated Mometasone internal standards has been demonstrated in several validated bioanalytical methods. The following tables summarize the quantitative performance data from various studies.
Table 1: Linearity and Sensitivity of Mometasone Furoate Assays Using Deuterated Internal Standards
| Internal Standard | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |
| Mometasone furoate-¹³C,d6 | 0.25 - 30 | 0.25 | |
| Mometasone furoate-d3 | 0.5 - 60 | 0.5 | |
| Not Specified | 0.25 - 100 | 0.25 | |
| Mometasone Furoate D3 | 0.25 - 30 | 0.25 (fg/mL in plasma) |
Table 2: Accuracy and Precision Data for Mometasone Furoate Quantification
| Internal Standard | Quality Control Levels (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| Mometasone furoate-¹³C,d6 | 0.25, 0.75, 10, 22.5 | ≤ 8.8 | Not Reported | Not Reported | Not Reported | |
| Not Specified | Not Specified | 0.4 - 13.9 | 1.0 - 8.1 | -3.1 to 18.9 | -2.8 to 16.3 |
Table 3: Recovery and Matrix Effect Data
| Internal Standard | Quality Control Levels (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Mometasone furoate-¹³C,d6 | 0.75, 10, 22.5 | 80.9 - 83.6 | Mean matrix factors: 0.99 and 0.98 | |
| Mometasone furoate-d3 | Not Specified | ~85 | Not Reported | |
| Not Specified | 50 | 80 | Not Reported | |
| Not Specified | LQC, HQC | 44.82 - 58.36 | Mean matrix factors: 0.87 and 0.97 |
Experimental Protocols
The following are representative experimental protocols for the bioanalysis of Mometasone furoate using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 600 µL of human plasma, add 25 µL of Mometasone furoate-d3 internal standard solution (5 ng/mL). Add 200 µL of methanol and vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: ACQUITY UPLC I-Class System.
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm column.
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient is typically employed.
-
Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions:
-
Mometasone: m/z 521.1 → 355.1
-
Mometasone-d3: m/z 524.1 → 355.1 (Example transitions, specific transitions may vary)
-
Visualizations
The following diagrams illustrate key aspects of the use of this compound as an internal standard and the pharmacological action of Mometasone.
Caption: Bioanalytical workflow for Mometasone quantification.
Caption: Pharmacological signaling pathway of Mometasone.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Mometasone. Its mechanism of action, centered on its chemical and physical similarity to the analyte, allows for the effective correction of analytical variability, thereby ensuring the accuracy, precision, and reliability of quantitative data. The use of this compound, in conjunction with robust LC-MS/MS methodology, is indispensable for the successful execution of clinical and non-clinical studies involving Mometasone.
References
The Pharmacokinetics and Metabolism of Mometasone-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone Furoate is a potent synthetic corticosteroid with anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatitis. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use. This guide summarizes the key pharmacokinetic and metabolic characteristics of Mometasone Furoate, provides detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.
Pharmacokinetics
Mometasone Furoate exhibits very low systemic bioavailability after inhalation or intranasal administration, which is a desirable characteristic for a locally acting steroid as it minimizes the risk of systemic side effects.
Absorption and Bioavailability
Following inhalation, the systemic bioavailability of Mometasone Furoate is estimated to be less than 1%.[1][2] Any portion of the drug that is swallowed undergoes extensive first-pass metabolism.
Distribution
Mometasone Furoate is highly bound to human plasma proteins, with a binding percentage of 98-99%.
Metabolism
Mometasone Furoate is extensively metabolized, primarily in the liver. The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[3][4] The major metabolite identified is 6β-hydroxymometasone furoate. In in vitro studies using rat and human liver S9 fractions, several other metabolites have been observed.[5]
Excretion
The primary route of excretion for Mometasone Furoate and its metabolites is through the bile into the feces, with a smaller fraction being excreted in the urine.
Data Presentation: Pharmacokinetic Parameters of Mometasone Furoate in Humans
The following table summarizes key pharmacokinetic parameters of Mometasone Furoate in healthy human subjects following single-dose inhalation.
| Parameter | Value | Reference |
| Systemic Bioavailability | < 1% | |
| Cmax (Maximum Plasma Concentration) | Dose-dependent, generally low pg/mL range | |
| Tmax (Time to Cmax) | 0.375 - 3 hours | |
| t1/2 (Terminal Half-life) | ~12 - 13 hours | |
| Protein Binding | 98 - 99% |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of a compound like Mometasone Furoate in human liver microsomes.
Objective: To determine the rate of metabolism of Mometasone Furoate in human liver microsomes.
Materials:
-
Mometasone Furoate
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., Mometasone-d5)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add Mometasone Furoate (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining Mometasone Furoate at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining Mometasone Furoate against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated as (0.693/t1/2) / (microsomal protein concentration).
Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of Mometasone Furoate from human plasma samples.
Objective: To accurately measure the concentration of Mometasone Furoate in human plasma.
Materials:
-
Human plasma samples
-
Mometasone Furoate standard solutions
-
This compound as an internal standard
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a 500 µL aliquot of human plasma, add the internal standard (this compound).
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Mometasone Furoate and the internal standard with a strong solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Mometasone Furoate and this compound.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of Mometasone Furoate to the internal standard against the concentration of the standard solutions. Determine the concentration of Mometasone Furoate in the plasma samples from the calibration curve.
Mandatory Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Pharmacokinetic/pharmacodynamic profile of mometasone furoate nasal spray: potential effects on clinical safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mometasone furoate degradation and metabolism in human biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of mometasone furoate and biological activity of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Mometasone-d5, a deuterated analog of the potent synthetic corticosteroid, Mometasone. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and pharmaceutical development. This document summarizes available data on its storage, handling, degradation pathways, and the analytical methodologies used to assess its stability.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. While specific long-term stability data for the deuterated form is not extensively published, general guidelines for corticosteroid stability and information available for Mometasone and its furoate ester provide a strong basis for best practices.
Table 1: Recommended Storage Conditions for Mometasone Formulations
| Parameter | Recommendation | Source |
| Temperature | Room temperature, between 20°C and 25°C (68°F and 77°F). | [1] |
| Short-term excursions permitted between 15°C and 30°C (59°F and 86°F). | [1][2] | |
| Keep from freezing. | [3] | |
| Humidity | Store in a dry place, away from moisture. | [1] |
| Light | Protect from direct light. | |
| Container | Store in a tightly closed, properly labeled container. |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust or aerosols.
-
Use in a well-ventilated area.
Stability Profile and Degradation
The stability of Mometasone and its derivatives is influenced by several factors, primarily pH. Studies on Mometasone Furoate provide valuable insights into the potential degradation pathways of this compound.
pH-Dependent Degradation
The chemical stability of Mometasone Furoate in aqueous solutions is significantly dependent on pH. It is most stable at a pH below 4. As the pH increases above 4, degradation occurs, yielding multiple products. The degradation follows pseudo-first-order kinetics and is catalyzed by the hydroxide ion.
In simulated lung fluid (SLF) at 37°C, Mometasone Furoate degrades into two primary products, D1 (9,11-epoxide mometasone furoate) and D2 (a cyclized structure). The half-life for the conversion of Mometasone Furoate to D1 is approximately 1.3 hours, and the subsequent conversion of D1 to D2 has a half-life of 4.8 hours.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis. For Mometasone Furoate, alkaline conditions are a primary driver of degradation.
Table 2: Summary of Mometasone Furoate Degradation Studies
| Stress Condition | Observations | Reference |
| Alkaline Hydrolysis | Significant degradation observed, leading to the formation of specific degradation products. | |
| Acid Hydrolysis | Less degradation compared to alkaline conditions. | |
| Oxidation | Degradation observed under oxidative stress. | |
| Thermal | Stable under normal conditions, but degradation can occur at elevated temperatures. | |
| Photodegradation | Packaging should provide adequate protection from light. |
Experimental Protocols for Stability Assessment
The stability of this compound is evaluated using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.
Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.
Experimental Workflow for Stability Testing
Caption: Workflow for HPLC-based stability testing of this compound.
Key Methodological Details:
-
Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer is commonly employed.
-
Detection: UV detection is generally performed at a wavelength around 248-250 nm.
-
Internal Standard: An internal standard, such as dexamethasone 21-acetate, can be used for improved accuracy and precision.
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Mechanism of Action: Signaling Pathway
Mometasone, as a corticosteroid, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors. The deuteration in this compound is not expected to alter this fundamental mechanism.
Mometasone Anti-inflammatory Signaling Pathway
Caption: Mometasone's mechanism of action via the glucocorticoid receptor signaling pathway.
Pathway Description:
-
Cellular Entry: Mometasone diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins.
-
Complex Activation: This binding causes a conformational change in the GR, leading to the dissociation of the heat shock proteins.
-
Nuclear Translocation: The activated Mometasone-GR complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those for cytokines and chemokines.
Conclusion
The stability of this compound is a critical parameter for its use in research and development. Based on the available data for Mometasone and its furoate ester, this compound should be stored at controlled room temperature, protected from light and moisture, in a tightly sealed container. The primary degradation pathway is expected to be hydrolysis, particularly under alkaline conditions. Validated stability-indicating HPLC methods are essential for accurately assessing its stability and ensuring the quality of the compound. A thorough understanding of these factors will enable researchers and drug development professionals to maintain the integrity and reliability of this compound in their studies.
References
A Technical Guide to Deuterated Standards in Mass Spectrometry
For researchers, scientists, and professionals in drug development, achieving accurate and precise quantification of target analytes is paramount. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and selectivity. However, the accuracy of MS-based quantification can be influenced by various factors, including matrix effects and instrument variability. The use of internal standards is a critical strategy to mitigate these challenges, and among the various types of internal standards, deuterated standards have emerged as the gold standard for many applications. This guide provides an in-depth exploration of the core principles, applications, and practical considerations of using deuterated standards in mass spectrometry.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, known as an internal standard (IS), exhibits nearly identical chemical and physical properties to the unlabeled (native) analyte. As the IS and the native analyte behave similarly during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. Consequently, the ratio of the signal from the native analyte to the signal from the IS remains constant, enabling highly accurate and precise quantification.
Deuterated standards are a type of isotopically labeled internal standard where one or more hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen.
Advantages of Using Deuterated Internal Standards
The use of deuterated standards offers several key advantages in mass spectrometric quantification:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the target analyte, leading to either ion suppression or enhancement. Since the deuterated standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of their signals remains unaffected, ensuring accurate quantification.
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, derivatization, and cleanup. Deuterated standards, when added at the beginning of the workflow, effectively track and correct for these losses.
-
Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, deuterated standards significantly improve the precision and accuracy of quantitative measurements.
-
Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated standards typically co-elute with the native analyte in chromatographic separations. This is crucial for effective correction of matrix effects that can vary across a chromatographic peak.
Synthesis and Characterization of Deuterated Standards
The synthesis of deuterated standards involves introducing deuterium atoms into the molecule of interest. This can be achieved through various chemical methods, such as catalytic H-D exchange or by using deuterated starting materials in a synthetic route. The position and number of deuterium labels are critical. Ideally, the deuterium atoms should be located on a part of the molecule that is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.
Following synthesis, the deuterated standard must be rigorously characterized to ensure its suitability for quantitative applications. Key characterization steps include:
-
Purity Assessment: The chemical purity of the standard is determined using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isotopic Enrichment Determination: Mass spectrometry is used to determine the percentage of the deuterated isotope present in the standard. High isotopic enrichment is desirable to minimize signal overlap with the native analyte.
-
Concentration Verification: The exact concentration of the deuterated standard solution is determined using methods such as quantitative NMR (qNMR) or by comparison to a certified reference material.
Experimental Workflow for Quantitative Analysis using Deuterated Standards
The following diagram illustrates a typical workflow for a quantitative analysis using a deuterated internal standard.
This section provides a generalized protocol for the quantification of a small molecule drug in a biological matrix like plasma.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of the native drug and the deuterated internal standard in a suitable organic solvent.
-
Serially dilute the drug stock solution to create a series of calibration standards with known concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Spike a fixed amount of the deuterated internal standard solution into each calibration standard and QC sample.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reverse-phase C18 column with a gradient elution program to separate the analyte from other matrix components.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the native analyte and one for the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Isotopic Effects: A Potential Pitfall
While deuterated standards are highly effective, it is important to be aware of potential isotopic effects. The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in the physicochemical properties of the deuterated and native compounds.
-
Chromatographic Shift: The deuterated standard may elute slightly earlier or later than the native analyte from the chromatographic column. This can be problematic if the matrix effect is not uniform across the entire peak width.
-
Differential Ionization: In some cases, the deuterated and native compounds may exhibit slightly different ionization efficiencies in the mass spectrometer source.
These effects are generally minor but can become significant, especially when a large number of deuterium atoms are incorporated into the molecule. Careful validation is necessary to assess the impact of any isotopic effects on the accuracy of the quantification.
Quantitative Data Summary
The following table summarizes typical quantitative performance data obtained using a deuterated internal standard for the analysis of a hypothetical drug in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% (at LLOQ), < 10% (other levels) |
| Accuracy (% Bias) | Within ±15% (at LLOQ), ±10% (other levels) |
| Recovery | 85-110% |
| Matrix Effect | Minimal (within acceptable limits) |
RSD: Relative Standard Deviation
Logical Relationship of Key Concepts
The following diagram illustrates the logical relationship between the core concepts discussed in this guide.
Conclusion
Deuterated internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to compensate for matrix effects and variability in sample preparation makes them the preferred choice for a wide range of applications in drug development, clinical diagnostics, and research. A thorough understanding of their principles, proper experimental design, and awareness of potential isotopic effects are crucial for obtaining reliable and high-quality quantitative data. By following the guidelines and protocols outlined in this guide, researchers can confidently implement deuterated standards in their mass spectrometry workflows to achieve the highest level of analytical performance.
Safety data sheet (SDS) for Mometasone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mometasone-d5, a deuterated analog of Mometasone. Given that safety and biological data for this compound are not extensively published, this guide leverages the comprehensive information available for Mometasone and Mometasone Furoate as a primary reference. The primary application of this compound is as an internal standard in analytical and bioanalytical assays for the quantification of Mometasone.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of Mometasone, with a key difference in molecular weight due to the presence of five deuterium atoms.
| Property | Value | Source |
| Analyte Name | This compound | [1] |
| Molecular Formula | C₂₂H₂₃D₅Cl₂O₄ | [1] |
| Molecular Weight | 432.39 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 218-220 °C (Mometasone) | [2] |
| Solubility | Practically insoluble in water | |
| LogP | 2.1 (Mometasone) |
Toxicological Data
| Test | Result | Species | Formulation |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | Mometasone |
| Acute Oral Toxicity (LD50) | 3,130 mg/kg | Rat | Formoterol (in combination) |
| Acute Inhalation Toxicity (LC50) | > 3.3 mg/L (4 h) | Rat | Mometasone Cream Formulation |
| Reproductive Toxicity | May damage the unborn child. Suspected of damaging fertility. | Not specified | Mometasone Ointment/Cream Formulation |
Safety and Handling
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use in a well-ventilated place.
-
Wear suitable protective clothing, gloves, and eye/face protection.
Storage:
-
Store in a tightly closed container in a cool, well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Store locked up.
First Aid Measures:
-
After Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Swallowing: Do NOT induce vomiting. Rinse mouth and seek medical attention.
Mechanism of Action
Mometasone, the parent compound of this compound, is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. Its mechanism of action involves diffusing across cell membranes and binding to glucocorticoid receptors (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs). This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.
Mometasone furoate has a high binding affinity for the human glucocorticoid receptor, which is approximately 12 times that of dexamethasone.
Signaling Pathway of Mometasone
Caption: Mometasone's mechanism of action.
Experimental Protocols
Detailed experimental protocols for this compound are not provided in the searched literature. However, based on the applications of deuterated standards, a general workflow for its use in a quantitative LC-MS/MS bioanalytical assay can be described.
General Workflow for Quantification of Mometasone using this compound
Caption: Bioanalytical workflow using this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Mometasone using Mometasone-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone is a potent synthetic corticosteroid with anti-inflammatory properties, widely used in the treatment of asthma, allergic rhinitis, and various skin disorders. Due to its low systemic bioavailability and resulting low circulating plasma concentrations, a highly sensitive and robust analytical method is required for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of Mometasone in biological matrices, offering high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in LC-MS/MS assays. It compensates for variations in sample preparation, injection volume, and matrix effects. Mometasone-d5, a deuterated analog of Mometasone, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, ensuring reliable data.
These application notes provide a detailed protocol for the extraction and quantification of Mometasone in human plasma using this compound as an internal standard with LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Mometasone using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| Mometasone | 520.9 | 355.1 | -10 | ESI+ |
| This compound (projected) | 525.9 | 355.1 | -10 | ESI+ |
Note: The precursor ion for this compound is projected based on the addition of five deuterium atoms to the Mometasone molecule. The product ion is expected to be the same as the unlabeled compound, as the deuterium atoms are not located on the fragment lost during collision-induced dissociation.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Autosampler Temperature | 10 °C |
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Mometasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Mometasone stock solution in 50:50 methanol:water to create working standards for the calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Mometasone working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 pg/mL) and QC samples (e.g., low, medium, high concentrations).
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (10 ng/mL).
-
Protein Precipitation: Add 400 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 methanol:water.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Mometasone quantification using an internal standard.
Disclaimer
The provided protocols and parameters are intended as a guideline. Optimization of the LC-MS/MS conditions, including the collision energy and chromatographic gradient, may be necessary to achieve optimal performance on different instrument platforms. Method validation should be performed according to the relevant regulatory guidelines.
Application Note: Quantification of Mometasone in Human Plasma using Mometasone-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone, a potent synthetic corticosteroid, is widely used for its anti-inflammatory properties in the treatment of various conditions such as asthma and allergic rhinitis. Due to its low systemic bioavailability and resulting low circulating plasma concentrations, a highly sensitive and robust analytical method is crucial for pharmacokinetic studies.[1][2] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mometasone in human plasma. The use of a stable isotope-labeled internal standard, Mometasone-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward sample preparation using solid-phase extraction (SPE) and offers a lower limit of quantitation (LLOQ) suitable for clinical and bioequivalence studies.[3][4]
Experimental Protocols
Materials and Reagents
-
Mometasone Furoate reference standard
-
This compound (or a suitable analog like Mometasone furoate-d3 or Mometasone furoate-¹³C,d₆) internal standard (IS)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS, SCIEX QTRAP 6500+)
-
Analytical column (e.g., ACQUITY UPLC BEH Phenyl 1.7 µm or Phenomenex Kinetex EVO-C18)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of Mometasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Mometasone stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Mometasone working solutions to prepare calibration standards ranging from 0.25 pg/mL to 100 pg/mL and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 500-600 µL of plasma sample, add 25-40 µL of the this compound internal standard working solution. Add 200 µL of methanol and vortex to mix.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol.
-
Elution: Elute the analytes with 0.5-1 mL of acetonitrile or methanol.
-
Drying and Reconstitution: Dry the eluent under a stream of nitrogen at 40°C. Reconstitute the dried residue in 150 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-50 µL
-
Column Temperature: 50°C
-
Gradient Elution: A linear gradient is typically employed, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone: 520.9 → 355.15
-
This compound (analogous to Mometasone furoate-d3): 525.8 → 355.0
-
-
Collision Energy (CE): Optimized for each transition, typically around -10 V for Mometasone.
Data Presentation
Quantitative Method Parameters
| Parameter | Result | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.25 - 0.5 pg/mL | |
| Upper Limit of Quantitation (ULOQ) | 20 - 100 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Inter-day and Intra-day Precision (%CV) | < 15% | |
| Accuracy (% Nominal) | 85 - 115% | |
| Extraction Recovery | ~80 - 85% |
Chromatographic and Mass Spectrometric Conditions Summary
| Parameter | Condition |
| Liquid Chromatography | |
| Column | ACQUITY UPLC BEH Phenyl 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 5 mM ammonium formate in water + 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization | ESI Positive |
| MRM Transition (Mometasone) | 520.9 → 355.15 m/z |
| MRM Transition (this compound analog) | 525.8 → 355.0 m/z |
Mandatory Visualizations
Caption: Experimental workflow for Mometasone quantification.
Caption: Validation parameters and applications.
References
- 1. waters.com [waters.com]
- 2. shimadzu.com [shimadzu.com]
- 3. akjournals.com [akjournals.com]
- 4. A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma : application for a bioequivalence study in nasal spray formulations - Acta Chromatographica - Tom Vol. 36, no. 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
Solid-phase extraction (SPE) method with Mometasone-d5 for plasma samples
Application Note:
Solid-Phase Extraction (SPE) Method for the Quantification of Mometasone in Human Plasma using Mometasone-d5 as an Internal Standard
Introduction
Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties, commonly used in the treatment of asthma and allergic rhinitis.[1] Due to its low systemic bioavailability (<1%) and consequently very low circulating plasma concentrations (in the sub-pg/mL to low pg/mL range), a highly sensitive and robust analytical method is required for pharmacokinetic studies.[1][2][3] This application note describes a reliable solid-phase extraction (SPE) method for the extraction of Mometasone from human plasma, utilizing this compound as an internal standard (ISTD) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis.
The described SPE protocol effectively removes endogenous plasma components that can interfere with the analysis, leading to improved method sensitivity and robustness. This method is suitable for researchers, scientists, and drug development professionals involved in the bioanalysis of Mometasone.
Experimental Protocols
1. Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 1 cc, 30 mg)
-
Mometasone and this compound Standards: Certified reference standards.
-
Reagents:
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (with EDTA-K2 as anticoagulant)
-
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Mometasone and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare serial dilutions of the Mometasone stock solution in an appropriate solvent to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (ISTD) Working Solution: Prepare a working solution of this compound (e.g., 5 ng/mL in methanol).
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add 40 µL of the ISTD working solution (e.g., 300 pg/mL).
-
Add 400 µL of 30% methanol to the plasma sample to disrupt protein binding.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
3. Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol to remove less hydrophobic interferences.
-
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for a few seconds to remove excess wash solution.
-
Elution: Elute the analyte and internal standard from the cartridge with 0.5 mL of acetonitrile or another suitable organic solvent.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of a suitable reconstitution solvent (e.g., 30% methanol).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for SPE-LC-MS/MS methods for Mometasone in human plasma.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 pg/mL | |
| Upper Limit of Quantification (ULOQ) | 30 - 100 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Extraction Recovery | 80.9% - 85% | |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Precision (%CV) | < 15% | |
| Matrix Effect | Minimal to no significant effect observed |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Mometasone from plasma.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of the SPE method for Mometasone analysis.
References
Mometasone-d5: Application in Bioequivalence and Pharmacokinetic Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties utilized in the treatment of various dermatological, allergic, and respiratory conditions. Bioequivalence (BE) and pharmacokinetic (PK) studies are fundamental to the development of generic formulations and for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new drug products. The use of a stable, isotopically labeled internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), employed in these studies. Mometasone-d5, a deuterated analog of mometasone, serves as an ideal internal standard (IS) due to its chemical similarity and mass difference from the parent drug, ensuring reliable quantification in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in BE and PK studies of mometasone furoate formulations.
Data Presentation
Bioequivalence Study Data Summary
Bioequivalence of a test (T) and reference (R) formulation of mometasone furoate is typically assessed based on key pharmacokinetic parameters or pharmacodynamic endpoints. The acceptance criteria for bioequivalence are generally met if the 90% confidence interval (CI) for the ratio of the geometric means (T/R) of Cmax and AUC falls within 80.00% to 125.00%.[1][2][3]
Table 1: Pharmacokinetic Parameters from a Bioequivalence Study of Mometasone Furoate Nasal Spray
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |
| AUC0-t | Not explicitly stated, but within BE limits | 80.00% - 125.00% | Achieved[2] |
| Cmax | Not explicitly stated, but within BE limits | 80.00% - 125.00% | Achieved[2] |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum observed plasma concentration.
For topical formulations where systemic absorption is low, pharmacodynamic endpoints such as vasoconstriction assays (VCA) are often used to establish bioequivalence.
Table 2: Vasoconstriction Assay Data from a Bioequivalence Study of 0.1% Mometasone Furoate Cream
| Parameter | Ratio of AUEC values (Test/Standard) x 100% | 90% Confidence Interval | Bioequivalence Outcome |
| AUEC at ED50 | 112.91% | 105.55% - 120.87% | Achieved |
AUEC: Area under the effect curve. ED50: The dose that produces 50% of the maximal effect.
Experimental Protocols
Bioanalytical Method for Mometasone Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of mometasone furoate in human plasma using this compound as an internal standard. The method is sensitive and suitable for pharmacokinetic studies where plasma concentrations are expected to be very low.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1.0 mL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the specific assay).
-
Vortex mix the samples for 30 seconds.
-
Load the plasma sample onto a pre-conditioned SPE cartridge (e.g., Bond Elut® LRC NH2).
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with 6.0 mL of 65:35 ethyl acetate/hexane (v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS System and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 or similar reversed-phase column (e.g., Luna C18, 3 µm, 3 x 150 mm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: To be optimized based on the column dimensions (e.g., 0.5 mL/min).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for mometasone and this compound should be optimized on the specific mass spectrometer used.
c. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Pharmacokinetic Study Design
A typical pharmacokinetic study for a mometasone furoate formulation would involve the following:
-
Study Population: Healthy adult volunteers.
-
Study Design: A randomized, single-dose, crossover or parallel-group design.
-
Drug Administration: Administration of a single dose of the test or reference mometasone furoate formulation.
-
Blood Sampling: Collection of blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifugation of blood samples to obtain plasma, which is then stored frozen at -20°C or lower until analysis.
-
Sample Analysis: Quantification of mometasone concentrations in plasma samples using the validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters such as Cmax, AUC, and T1/2 using non-compartmental analysis.
Bioequivalence Study Design for a Topical Cream (Vasoconstriction Assay)
-
Study Population: Healthy adult volunteers with a demonstrated vasoconstrictive response to corticosteroids.
-
Study Design: A double-blind, randomized, parallel-group study.
-
Drug Application: Application of a standardized amount of the test and reference mometasone furoate cream to designated sites on the forearms of the subjects.
-
Evaluation of Vasoconstriction: The degree of skin blanching (vasoconstriction) is measured at specified time points after application using a chromameter.
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the chromameter readings over time. The bioequivalence is assessed by comparing the 90% confidence intervals of the ratio of the AUEC for the test and reference products against the acceptance range of 80% to 125%.
Mandatory Visualizations
Mometasone Furoate Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Caption: Mometasone Furoate's mechanism of action.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
References
Developing a Robust UPLC-MS/MS Method for Mometasone Quantification Using Mometasone-d5
Application Note
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Mometasone in human plasma. The method utilizes Mometasone-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, providing excellent recovery and minimizing matrix effects. The developed method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Mometasone at low concentrations.
Introduction
Mometasone is a potent synthetic corticosteroid with anti-inflammatory properties, widely used in the treatment of various skin conditions, allergic rhinitis, and asthma.[1][2][] Due to its high potency and low systemic bioavailability, sensitive analytical methods are required to quantify Mometasone in biological matrices.[4] UPLC-MS/MS offers the necessary selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Mometasone and this compound reference standards were of high purity (≥98%).
-
LC-MS grade acetonitrile, methanol, and water were used.
-
Formic acid and ammonium acetate were of analytical grade.
-
Human plasma (K2-EDTA) was sourced from a certified biobank.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample preparation.
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was used for analysis.
Standard Solutions
Stock solutions of Mometasone and this compound were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions and quality control (QC) samples were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 0.5 pg/mL to 20 pg/mL.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of plasma sample, add 40 µL of this compound internal standard working solution (e.g., 300 pg/mL).
-
Add 400 µL of 30% methanol to the sample and vortex to mix.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase and inject it into the UPLC-MS/MS system.
UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program: A linear gradient can be optimized, for instance, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone: The precursor ion is typically the [M+H]⁺ adduct at m/z 521.4. A common product ion for quantification is m/z 355.1.
-
This compound: The precursor ion will be at m/z 526.4. The product ion will also show a +5 Da shift. The exact transition should be optimized by direct infusion of the this compound standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 800 L/hr).
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | [Specify Model] |
| Mass Spectrometer | [Specify Model] |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Mometasone) | m/z 521.4 → 355.1 |
| MRM Transition (this compound) | m/z 526.4 → [To be determined] |
| Collision Energy (Mometasone) | Optimized value (e.g., 20 eV) |
| Collision Energy (this compound) | Optimized value (e.g., 20 eV) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 20 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for Mometasone analysis.
References
Application Notes and Protocols: Mometasone Impurity Profiling Using Mometasone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comprehensive characterization of impurity profiles is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Mometasone, a potent synthetic corticosteroid, and its prodrug Mometasone Furoate, are widely used in the treatment of inflammatory conditions.[1][2][3] During the synthesis and storage of Mometasone, various process-related and degradation impurities can arise.[2][4] Regulatory agencies require the identification and quantification of these impurities to establish appropriate specifications for the drug substance and product.
The use of stable isotope-labeled internal standards is a well-established technique in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it compensates for variations in sample preparation and instrument response. Mometasone-d5, a deuterated analog of Mometasone, serves as an ideal internal standard for the accurate quantification of Mometasone impurities. Its chemical and physical properties are nearly identical to the unlabeled impurities, ensuring similar chromatographic behavior and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
These application notes provide a detailed protocol for the use of this compound in the determination of Mometasone impurity profiles by LC-MS/MS. The methodology described herein is intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
Mometasone and Its Key Impurities
A number of impurities have been identified for Mometasone and Mometasone Furoate. The synthesis and characterization of these impurities are crucial for their use as reference standards in analytical method development. A representative list of Mometasone Furoate impurities is provided in the table below.
| Impurity Name | Structure |
| Mometasone Furoate EP Impurity C | 21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate |
| Mometasone Furoate EP Impurity S | 9,21-Dichloro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate |
Experimental Protocols
Principle
The quantitative analysis of Mometasone impurities is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is used as an internal standard (IS) to ensure high accuracy and precision. The method involves the separation of Mometasone and its impurities by reversed-phase HPLC followed by detection and quantification using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Mometasone Reference Standard
-
Mometasone Impurity Reference Standards (e.g., Mometasone Furoate Impurity C, etc.)
-
This compound Internal Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mometasone | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound (IS) | To be determined empirically | To be determined empirically | To be determined empirically |
| Impurity 1 | To be determined empirically | To be determined empirically | To be determined empirically |
| Impurity 2 | To be determined empirically | To be determined empirically | To be determined empirically |
| ... | ... | ... | ... |
Note: The specific m/z transitions and collision energies for Mometasone, this compound, and each impurity must be optimized by infusing the individual standard solutions into the mass spectrometer.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mometasone and each impurity reference standard in methanol. Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mometasone and impurity stock solutions with a 50:50 mixture of Mobile Phase A and B to create calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Calibration Curve Samples: To an aliquot of each working standard solution, add a fixed volume of the Internal Standard Working Solution and dilute to the final volume with the 50:50 mobile phase mixture.
-
Sample Preparation: Accurately weigh a sample of the Mometasone drug substance, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known concentration. Add a fixed volume of the Internal Standard Working Solution and dilute to the final volume with the 50:50 mobile phase mixture.
Data Presentation and Analysis
The concentration of each impurity in the sample is calculated using the ratio of the peak area of the impurity to the peak area of the this compound internal standard. A calibration curve is generated by plotting the peak area ratio of each impurity to the internal standard against the concentration of the impurity for the calibration standards. The linearity of the method should be established over the desired concentration range.
Representative Quantitative Data
| Analyte | Calibration Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity A | 0.05 - 10 | 0.015 | 0.05 |
| Impurity B | 0.05 - 10 | 0.020 | 0.05 |
| Impurity C | 0.05 - 10 | 0.018 | 0.05 |
Note: The above data is representative and should be determined during method validation.
Visualizations
Experimental Workflow
Caption: Workflow for Mometasone impurity quantification using LC-MS/MS with this compound.
Relationship between Mometasone and its Impurities
Caption: Logical relationship between Mometasone API and its potential impurities.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Mometasone impurities. The detailed protocol and methodologies presented in these application notes offer a framework for the development and validation of analytical methods for impurity profiling. Adherence to these guidelines will aid in ensuring the quality, safety, and regulatory compliance of Mometasone drug substances and products. Further validation of the method should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Application Note: High-Throughput Quantification of Mometasone in Plasma by Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mometasone is a potent synthetic corticosteroid used in the treatment of various inflammatory conditions, such as asthma and allergic rhinitis. Accurate quantification of Mometasone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for the extraction of Mometasone from plasma using a liquid-liquid extraction (LLE) procedure with Mometasone-d5 as the internal standard (IS), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers a simple, cost-effective, and efficient approach for sample preparation, providing clean extracts and reliable quantification.
Mometasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1][2] This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.[1][3] Specifically, it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines.[1]
Materials and Methods
Materials
-
Blank plasma (Human, K2-EDTA)
-
Mometasone reference standard
-
This compound internal standard
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Stock and Working Solutions
-
Mometasone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mometasone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Mometasone and this compound stock solutions in 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
Experimental Protocol
A detailed workflow for the liquid-liquid extraction of Mometasone from plasma is provided below.
Caption: Liquid-Liquid Extraction Workflow for Mometasone.
LC-MS/MS Conditions
The analysis of Mometasone and this compound can be performed using a triple quadrupole mass spectrometer. The following are suggested starting conditions and can be optimized for the specific instrument used.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mometasone: 521.1 > 355.1this compound: 526.1 > 355.1 |
Results and Discussion
The presented liquid-liquid extraction protocol provides a robust and reproducible method for the quantification of Mometasone in plasma. The use of this compound as an internal standard effectively compensates for variations in extraction efficiency and matrix effects.
Quantitative Performance
The following table summarizes representative quantitative data for a Mometasone bioanalytical method. While this data is from a solid-phase extraction method, similar performance is expected with the optimized LLE protocol.
| Parameter | Result |
| Linearity Range | 0.5 - 100 pg/mL |
| Correlation (r²) | > 0.99 |
| Recovery | 85-95% |
| Matrix Effect | < 15% |
| Intra-day Precision | < 10% CV |
| Inter-day Precision | < 12% CV |
| Accuracy | 90-110% of nominal value |
Mometasone Signaling Pathway
Mometasone, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor.
Caption: Mometasone Glucocorticoid Receptor Signaling Pathway.
Conclusion
This application note provides a comprehensive protocol for the liquid-liquid extraction of Mometasone from plasma for subsequent LC-MS/MS analysis. The method is simple, efficient, and suitable for high-throughput bioanalytical studies. The inclusion of a deuterated internal standard ensures accurate and precise quantification. This protocol can be readily adapted and validated in various research and drug development settings.
References
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Mometasone-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mometasone-d5 in high-throughput screening (HTS) campaigns targeting the glucocorticoid receptor (GR). Given that deuterated compounds exhibit nearly identical biological activity to their non-deuterated counterparts, the primary and most robust application of this compound in a drug discovery context is as an internal standard for quantitative analysis via mass spectrometry. This ensures accurate quantification of reference compounds or hits from a primary screen.
Additionally, this compound can serve as a valuable tool in secondary assays to confirm the mechanism of action of identified compounds and to validate that the screening assay is performing correctly. This document outlines its application in both primary and secondary assay formats.
Mometasone Signaling Pathway
Mometasone is a potent synthetic corticosteroid that functions as an agonist for the glucocorticoid receptor (GR).[1][2][3] Upon entering the cell, Mometasone binds to the GR, which is located in the cytoplasm as part of a multiprotein complex. This binding event triggers a conformational change in the GR, leading to its dissociation from the complex and translocation into the nucleus.[4] Inside the nucleus, the GR-ligand complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes.[5] This can result in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
Primary High-Throughput Screening Assays
Several HTS-compatible assays can be employed to identify novel modulators of the glucocorticoid receptor. In these assays, this compound can be used as a reference agonist alongside non-deuterated Mometasone to ensure assay consistency and validate that the biological activity is not affected by isotopic labeling.
LanthaScreen™ TR-FRET GR Coactivator Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the recruitment of a coactivator peptide to the GR ligand-binding domain (LBD) upon agonist binding.
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Dispense 1 µL of test compounds, Mometasone, or this compound (as a positive control) in appropriate concentrations into a 384-well plate.
-
GR-LBD Addition: Add 10 µL of a solution containing GST-tagged GR-LBD to each well.
-
Detection Mix Addition: Add 10 µL of a mixture containing a fluorescein-labeled coactivator peptide and a terbium-labeled anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence, with excitation at ~340 nm and emission at 495 nm and 520 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Agonists will induce a high TR-FRET ratio.
| Parameter | Agonist Mode | Antagonist Mode |
| Test Compound | Serial dilutions of potential agonists | Serial dilutions of potential antagonists |
| Control Agonist | Mometasone / this compound | Fixed concentration (EC80) of Mometasone |
| Expected Outcome | Dose-dependent increase in TR-FRET signal | Dose-dependent decrease in TR-FRET signal |
GR Luciferase Reporter Gene Assay
This cell-based assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a GRE-containing promoter.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Plate HEK293 or other suitable cells stably expressing a GRE-luciferase reporter construct into 384-well white, clear-bottom plates at a density of 10,000-20,000 cells per well.
-
Overnight Incubation: Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
Compound Treatment: Treat the cells with test compounds or Mometasone/Mometasone-d5 as a positive control.
-
Incubation: Incubate for 6 to 24 hours at 37°C.
-
Lysis and Substrate Addition: Add a luciferase detection reagent that both lyses the cells and provides the luciferin substrate.
-
Signal Detection: Measure the luminescence signal on a plate luminometer.
-
Data Analysis: Normalize the data to a negative control (vehicle-treated cells). Agonists will induce a strong luminescent signal.
| Parameter | Typical Value |
| Cell Line | HEK293-GRE_Luc |
| Seeding Density | 15,000 cells/well |
| Incubation Time | 18 hours |
| Positive Control | 1 µM Mometasone / this compound |
| Z'-factor | > 0.6 |
Secondary Assay: Quantitative Analysis using LC-MS/MS with this compound as an Internal Standard
Following a primary HTS campaign, hit compounds need to be confirmed and their potency accurately determined. A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is ideal for this purpose. In this context, this compound serves as an essential internal standard (ISTD) to ensure the accuracy and reproducibility of the quantification of a Mometasone standard curve, against which hit compounds can be compared.
Application: To accurately quantify Mometasone (as a reference compound) in a complex matrix (e.g., cell lysate, plasma) during pharmacokinetic or in vitro metabolism studies of hit compounds.
Logical Relationship:
Detailed Protocol:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of Mometasone and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of Mometasone into the same matrix as the unknown samples (e.g., cell culture medium, plasma).
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 100 µL of each unknown sample, calibration standard, and QC, add a fixed amount of this compound solution (the internal standard).
-
Perform protein precipitation by adding acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a UPLC system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data and Parameters:
| Parameter | Mometasone | This compound (ISTD) |
| Precursor Ion (m/z) | 521.1 | 526.1 |
| Product Ion (m/z) | 355.1 | 355.1 |
| Linear Range | 0.5 - 1000 pg/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | N/A |
| Intra- and Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% Bias) | Within ±15% | N/A |
By incorporating this compound as an internal standard, researchers can confidently and accurately quantify glucocorticoid receptor agonists in various biological matrices, a critical step in the drug discovery and development pipeline.
References
- 1. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Mometasone-d5 in HPLC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor peak shape during the HPLC analysis of Mometasone-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, such as tailing or fronting, for this compound in HPLC analysis?
Poor peak shape in HPLC, including peak tailing and fronting, can stem from a variety of issues related to the column, mobile phase, sample, or instrument.[1] For this compound, a corticosteroid, common causes include:
-
Secondary Silanol Interactions: Unwanted interactions can occur between the analyte and active sites, like exposed silanol groups on the HPLC column's stationary phase. This is a frequent cause of peak tailing, especially for polar analytes.[1][2]
-
Column Overload: Injecting too much sample mass or a sample that is too concentrated can exceed the column's capacity, leading to peak distortion.[1][3] Mass overload often results in peak tailing, while concentration overload can cause peak fronting.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to partial ionization of the analyte and inconsistent interactions with the stationary phase, causing both tailing and fronting.
-
Column Degradation: The column's performance can degrade over time due to contamination or harsh operating conditions (e.g., extreme pH or high temperature), resulting in poor peak shape.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.
Q2: My this compound peak is tailing. What are the specific troubleshooting steps I should take?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. Here's a systematic approach to troubleshoot this problem:
-
Check for Mass Overload: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the column was likely overloaded.
-
Evaluate Secondary Interactions:
-
Adjust Mobile Phase pH: Mometasone is a basic compound, making it susceptible to interactions with acidic silanol groups on the column. Lowering the mobile phase pH (e.g., to pH 2-3) can protonate these silanols and minimize tailing.
-
Use an End-Capped Column: Employing a column with end-capping can reduce the number of available silanol groups, thus minimizing secondary interactions.
-
-
Inspect the Column: If tailing affects all peaks, it could indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the column inlet. Backflushing the column may resolve a blocked frit. If the problem persists, the column may need to be replaced.
Q3: My this compound peak is fronting. What could be the cause and how do I fix it?
Peak fronting, where the first half of the peak is broader than the second half, is often a sign of column overload or a compromised column.
-
Concentration Overload: This is a primary cause of peak fronting. The sample concentration is too high for the analytical column. Try reducing the sample concentration and re-analyzing.
-
Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to fronting. Ensure complete dissolution before injection.
-
Column Collapse or Poor Packing: A sudden physical change in the column, often due to operating outside of the recommended pH or temperature ranges, can cause column collapse and result in fronting peaks. This may also be a symptom of a poorly packed column. In these cases, the column will likely need to be replaced.
Q4: How does mobile phase composition affect the peak shape of this compound?
The mobile phase composition is critical for achieving good peak shape. For Mometasone and related compounds, several factors are important:
-
pH: As a neutral compound, Mometasone's retention is less affected by pH than ionizable compounds. However, the pH can influence the ionization of silanol groups on the column, impacting peak shape. Using a buffered mobile phase at a low pH (e.g., pH 3.0) can improve peak symmetry.
-
Organic Modifier: The choice and ratio of the organic solvent (e.g., acetonitrile or methanol) affect retention and peak shape. Acetonitrile is often preferred for its ability to provide better peak shape in some cases.
-
Additives: The use of additives like triethylamine in the mobile phase can help to mask active silanol sites and significantly improve peak shape for basic compounds.
Troubleshooting Experiments and Protocols
Protocol 1: Diagnosing Column Overload
Objective: To determine if poor peak shape is caused by mass or concentration overload.
Methodology:
-
Prepare a dilution series of the this compound sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject the original, undiluted sample and record the chromatogram. Note the peak shape (tailing or fronting).
-
Sequentially inject the diluted samples, starting with the most concentrated.
-
Analysis:
-
If peak tailing improves and becomes more symmetrical with decreasing concentration, mass overload is the likely cause.
-
If peak fronting improves with decreasing concentration, concentration overload is the probable issue.
-
A classic symptom of column overload is also a gradual decrease in retention time as the injected mass increases.
-
Protocol 2: Optimizing Mobile Phase pH
Objective: To improve peak shape by adjusting the mobile phase pH to minimize secondary interactions.
Methodology:
-
Prepare several batches of the aqueous component of the mobile phase, each with a different pH. For this compound, a range of pH 2.5 to 4.5 is a good starting point. Use a suitable buffer, such as phosphate or acetate, to maintain a stable pH.
-
Begin with the current HPLC method and inject the this compound standard.
-
Systematically change the mobile phase to each of the prepared pH variations. Ensure the column is properly equilibrated with the new mobile phase before each injection.
-
Analysis:
-
Compare the peak symmetry (tailing factor) from each run.
-
A mobile phase pH that results in a tailing factor closer to 1.0 is considered optimal. For basic compounds like Mometasone, a lower pH is generally expected to yield better peak shape by suppressing the ionization of residual silanols.
-
Quantitative Data Summary
The following table summarizes typical starting parameters and their impact on peak shape for Mometasone analysis, based on published methods for the closely related Mometasone Furoate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Impact on Peak Shape |
| Column | C18, 5 µm | C8, 5 µm | X-Bridge™ C18, 3.5µm | Different selectivities and potential for silanol interactions. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Acetonitrile:Methanol:Buffer (pH 3.0) (50:20:30 v/v/v) | 0.02M Ammonium Acetate (pH 2.5):Acetonitrile (50:50 v/v) | Lower pH and additives can significantly reduce peak tailing. |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min | Higher flow rates can sometimes lead to broader peaks. |
| Temperature | Ambient | 30°C | 50°C | Increased temperature can improve peak shape but may affect column stability. |
Visual Troubleshooting Guides
Below are diagrams to assist in troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
Caption: Potential causes of poor HPLC peak shape for this compound.
References
Minimizing matrix effects in Mometasone analysis with Mometasone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Mometasone, with a focus on minimizing matrix effects using its deuterated internal standard, Mometasone-d5.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for Mometasone analysis?
A1: A deuterated internal standard (IS) is highly recommended in quantitative LC-MS/MS analysis to compensate for variability during sample preparation and analysis.[1][2] this compound is an ideal IS for Mometasone because it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for matrix-induced signal suppression or enhancement and improving the accuracy and precision of the quantification.[2][3]
Q2: What are "matrix effects" and how do they impact Mometasone analysis?
A2: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Mometasone. Biological matrices like plasma are complex and contain numerous compounds that can interfere with the ionization process in the mass spectrometer.
Q3: What are the common sample preparation techniques to minimize matrix effects for Mometasone analysis?
A3: The most common and effective sample preparation techniques to reduce matrix interferences include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds and concentrating the analyte, leading to a cleaner extract.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for separating Mometasone from matrix components based on differential solubility.
-
Protein Precipitation (PPT): While simpler and faster, PPT is generally less clean than SPE or LLE and may result in more significant matrix effects.
Q4: How can I assess the extent of matrix effects in my Mometasone assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor should be calculated to evaluate the effectiveness of the IS in compensating for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate injections | Inconsistent sample preparation; significant and variable matrix effects between samples. | 1. Ensure consistent sample preparation by using automated or semi-automated liquid handlers if available. 2. Optimize the sample cleanup procedure. If using PPT, consider switching to SPE or LLE for a cleaner extract. 3. Evaluate the matrix effect across different lots of blank matrix to understand its variability. |
| Poor recovery of Mometasone and/or this compound | Suboptimal extraction solvent or pH; Incomplete elution from SPE cartridge. | 1. For LLE, test different organic solvents to find the one with the best extraction efficiency for Mometasone. 2. For SPE, ensure the cartridge is properly conditioned and equilibrated. Optimize the wash and elution solvent compositions and volumes. |
| Significant ion suppression or enhancement observed | Co-elution of matrix components with Mometasone; Inefficient sample cleanup. | 1. Modify the chromatographic gradient to better separate Mometasone from interfering peaks. 2. Improve the sample preparation method (e.g., switch from LLE to SPE). 3. Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows. |
| This compound does not adequately compensate for matrix effects | The internal standard is not behaving identically to the analyte; Differential matrix effects on the analyte and IS. | 1. Ensure the concentration of the internal standard is appropriate and consistent across all samples. 2. Investigate the source of the differential matrix effect. This may require a more rigorous sample cleanup to remove the specific interfering compounds. |
| Carryover of Mometasone in blank injections | Adsorption of the analyte to parts of the LC-MS/MS system; High concentration of the preceding sample. | 1. Optimize the needle wash solvent and procedure in the autosampler. 2. Inject a blank sample after the highest calibration standard to assess for carryover. 3. If carryover persists, a more thorough cleaning of the injection port and column may be necessary. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
-
Sample Pre-treatment: To 300 µL of plasma sample, add the internal standard (this compound) solution.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a wash solution (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute Mometasone and this compound from the cartridge with an appropriate volume of elution solvent (e.g., 0.5 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water or 0.05% ammonia in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A gradient elution is typically employed to achieve good separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mometasone: m/z 520.9 → 355.0
-
This compound: m/z 525.8 → 355.0
-
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Mometasone analysis.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 0.25 - 100 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighing Factor | 1/x or 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (pg/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.25 | Within ±20% | < 20% |
| Low QC | ~0.75 | Within ±15% | < 15% |
| Mid QC | ~50 | Within ±15% | < 15% |
| High QC | ~80 | Within ±15% | < 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Typical Value |
| Matrix Factor | 0.87 - 0.97 |
| IS-Normalized Matrix Factor (% CV) | < 15% |
| Extraction Recovery | 44.82% - 58.36% |
Visualizations
Caption: Experimental workflow for Mometasone analysis.
Caption: Principle of matrix effect compensation using an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mometasone-d5 LC-MS Analysis
Welcome to the technical support center for Mometasone-d5 LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot signal instability and other common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for using this compound as an internal standard?
A1: this compound is considered an excellent internal standard (IS) for the quantification of Mometasone because its chemical and physical properties are nearly identical to the analyte. This structural similarity ensures that it co-elutes with Mometasone, allowing it to effectively compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The use of a stable isotope-labeled IS like this compound is considered a best practice in LC-MS/MS bioanalysis for achieving accurate and precise results.[2]
Q2: What are the ideal storage and handling conditions for this compound stock solutions?
A2: To ensure the stability of this compound, stock solutions should be stored at low temperatures, typically -20°C or -70°C, in tightly sealed containers to prevent solvent evaporation and degradation.[3] It is crucial to prevent repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended. The choice of solvent for reconstitution and storage is also important; methanol is a common choice due to the solubility and stability of Mometasone Furoate. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: What are the common degradation products of Mometasone, and could this compound degrade similarly?
A3: Mometasone furoate is known to be unstable in aqueous solutions with a pH greater than 4, leading to the formation of degradation products. Studies have identified degradation products such as a 9,11-epoxide derivative and a cyclized structure in the C17-C21 region. Since this compound shares the same core structure, it is plausible that it could undergo similar degradation pathways, especially if exposed to non-optimal pH conditions during sample preparation or in the LC mobile phase. This degradation would lead to a decrease in the IS signal and impact the accuracy of quantification.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Drifting or Decreasing this compound Signal Throughout an Analytical Run
Question: My this compound internal standard signal is gradually decreasing over the course of my sample sequence. What could be the cause?
Answer: A drifting or decreasing internal standard signal can be attributed to several factors:
-
Degradation in Solution: this compound may be degrading in the autosampler vials over time, especially if the sample diluent is not optimized for stability. As mentioned, Mometasone is susceptible to pH-dependent degradation.
-
Adsorption: The analyte and/or internal standard may be adsorbing to the surfaces of the vials, tubing, or other components of the LC system. This can be more pronounced at low concentrations.
-
Instrumental Drift: The sensitivity of the mass spectrometer can drift over long analytical runs. This could be due to changes in source conditions, contamination, or detector fatigue.
-
Inconsistent Sample Evaporation: If samples are not properly sealed in the autosampler, solvent evaporation can lead to an increase in the concentration of the internal standard over time, which might be misinterpreted as signal drift if some samples evaporate more than others.
Issue 2: High Variability in this compound Peak Area Between Injections
Question: I am observing significant, random fluctuations in the this compound peak area from one injection to the next. What are the likely causes?
Answer: High variability in the internal standard peak area is a common problem that can severely impact the precision of your results. Potential causes include:
-
Inconsistent Sample Preparation: Variability in the extraction recovery of this compound during sample preparation is a primary suspect. This could be due to inconsistent vortexing, incomplete phase separation in liquid-liquid extraction, or channeling in solid-phase extraction cartridges.
-
Matrix Effects: The composition of the sample matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement for the this compound. This is particularly common in complex biological matrices like plasma.
-
Autosampler and Injection Issues: Problems with the autosampler, such as air bubbles in the syringe, a partially clogged needle, or inconsistent injection volumes, can lead to variable amounts of sample being introduced into the LC-MS system.
-
Ion Source Contamination: A contaminated ion source can lead to unstable ionization and fluctuating signal intensity.
Issue 3: Poor this compound Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatographic peak for this compound is showing tailing or splitting. How can I improve the peak shape?
Answer: Poor peak shape can compromise the accuracy of peak integration and, consequently, the quantitative results. The following factors can contribute to this issue:
-
Column Issues: The analytical column may be contaminated, have a void at the head, or be incompatible with the mobile phase. Column degradation over time can also lead to poor peak shapes.
-
Mobile Phase Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The pH of the mobile phase can also affect the peak shape of corticosteroids.
-
Secondary Interactions: this compound might be undergoing secondary interactions with active sites on the stationary phase or other parts of the LC system, leading to peak tailing.
-
Co-elution with Interfering Substances: A co-eluting compound from the matrix can interfere with the chromatography of this compound, causing peak distortion.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Solution
This protocol helps determine if the this compound internal standard is stable in the sample diluent and mobile phase over the duration of a typical analytical run.
-
Prepare Solutions:
-
Solution A: A solution of this compound at the working concentration in the initial mobile phase.
-
Solution B: A solution of this compound at the working concentration in the sample diluent.
-
-
Initial Analysis: Inject both Solution A and Solution B at the beginning of an analytical sequence to establish the initial peak area.
-
Incubation: Store aliquots of Solution A and Solution B in the autosampler under the same conditions as your samples for a period equivalent to the longest anticipated run time.
-
Final Analysis: Re-inject the incubated solutions at the end of the analytical sequence.
-
Evaluation: Compare the peak areas from the initial and final analyses. A significant decrease in peak area (>15%) in either solution suggests instability.
Protocol 2: Evaluating Matrix Effects on this compound
This protocol, based on the post-extraction spike method, quantifies the extent of ion suppression or enhancement on the this compound signal from the sample matrix.
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike the this compound into the final reconstitution solvent at the working concentration.
-
Set 2 (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma from an untreated subject) using your established sample preparation method. Spike the this compound into the extracted blank matrix at the same final concentration as Set 1.
-
-
Analysis: Inject replicates (n=3-5) from both sets into the LC-MS system.
-
Calculation of Matrix Factor (MF):
-
MF = (Mean peak area of this compound in Set 2) / (Mean peak area of this compound in Set 1)
-
-
Interpretation:
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Quantitative Data Summary
| Parameter | Acceptable Range | Potential Indication of a Problem |
| This compound Peak Area %RSD (within a run) | < 15% | > 15% suggests issues with injection precision, sample preparation consistency, or matrix effects. |
| Matrix Factor (MF) | 0.85 - 1.15 | < 0.85 (significant ion suppression) or > 1.15 (significant ion enhancement). |
| Signal Drift (over 24 hours) | < 20% decrease | > 20% decrease may indicate instability of this compound in the autosampler. |
| Recovery | Consistent across QC levels (e.g., %RSD < 15%) | Inconsistent recovery suggests problems with the sample extraction procedure. |
Visualizations
Caption: Troubleshooting workflow for this compound signal instability.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving low recovery of Mometasone-d5 during sample extraction
Welcome to the technical support center for Mometasone-d5 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sample extraction, particularly focusing on the issue of low recovery for this compound.
Troubleshooting Low Recovery of this compound
Low and inconsistent recovery of a deuterated internal standard like this compound can compromise the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common issues during sample extraction.
Q1: My this compound recovery is consistently low. What are the most likely causes?
Low recovery is a frequent issue in solid-phase extraction (SPE) and liquid-liquid extraction (LLE). The problem typically originates from one or more of the key steps in the extraction process. The most common causes include suboptimal solvent choice, incorrect pH, issues with the SPE sorbent, or matrix effects.[1][2][3]
A logical workflow can help pinpoint the issue. Start by evaluating each step of your extraction protocol, from sample pre-treatment to final elution.
Frequently Asked Questions (FAQs)
Extraction Method
Q2: Which Solid-Phase Extraction (SPE) sorbent is best for this compound?
For corticosteroids like Mometasone, polymeric reversed-phase sorbents are highly effective.[4] Hydrophilic-Lipophilic Balanced (HLB) sorbents, in particular, provide high capacity and specificity, making them an excellent choice for extraction from complex matrices like plasma.[4] Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can also be very effective.
Q3: My analyte is being lost during the SPE wash step. How can I fix this?
Analyte loss during the wash step indicates that the wash solvent is too strong, prematurely eluting your compound.
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For example, if using 30% methanol, try reducing it to 15-20%.
-
Optimize pH: Ensure the pH of the wash solution maximizes the retention of this compound on the sorbent.
-
Fraction Collection: Always collect the wash fraction and analyze it to confirm that the analyte is being eluted prematurely.
Q4: I'm seeing poor recovery after the elution step. What should I do?
This suggests incomplete elution, meaning the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.
-
Increase Elution Solvent Strength: Increase the proportion of the stronger organic solvent in your elution mix. For Mometasone, an elution solvent of 50:50 Methyl Tert-Butyl Ether (MTBE) and Dichloromethane (DCM) has been shown to be effective.
-
Increase Elution Volume: Ensure you are using a sufficient volume of solvent to elute the analyte completely. Try increasing the volume in increments or applying the elution solvent in multiple, smaller aliquots.
| Parameter | Recommendation for this compound | Common Issue | Troubleshooting Action |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB) | Analyte not retained | Select a sorbent with a more appropriate retention mechanism. |
| Conditioning | 1 mL Methanol | Sorbent not activated | Ensure the entire sorbent bed is wetted with the conditioning solvent. |
| Equilibration | 1 mL Water | Column dries out | Do not let the sorbent bed dry before loading the sample. |
| Wash Solvent | 20% Methanol in Water | Analyte lost in wash | Reduce the organic solvent percentage in the wash solution. |
| Elution Solvent | 50:50 MTBE:DCM | Incomplete elution | Increase organic solvent strength or elution volume. |
Matrix Effects & Internal Standard Issues
Q5: Could matrix effects be responsible for my low recovery?
Yes. Matrix effects are a primary cause of poor recovery and variability in LC-MS/MS analysis. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not co-elute perfectly or are affected differently by matrix components.
Q6: My deuterated internal standard (this compound) shows different recovery than the native analyte. Why?
While stable isotopically labeled (SIL) internal standards are designed to mimic the analyte's behavior, differences can still arise.
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes cause a slight shift in retention time, leading to differential exposure to matrix effects at the point of elution.
-
Physicochemical Properties: Deuteration can subtly alter the physicochemical properties of the molecule, potentially leading to slight differences in extraction efficiency.
-
Isotopic Exchange: Ensure the deuterium labels are on stable positions of the molecule. Labels on hydroxyl (-OH) or amine (-NH) groups can sometimes exchange with hydrogen from the solvent, compromising quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Mometasone from Human Plasma
This protocol is adapted from a validated method for the sensitive quantification of Mometasone from human plasma and is suitable for this compound.
Materials:
-
SPE Cartridges: Polymeric HLB, 1 cc, 30 mg
-
Human Plasma
-
This compound Internal Standard (IS) working solution
-
Methanol (MeOH)
-
Deionized Water
-
Methyl Tert-Butyl Ether (MTBE)
-
Dichloromethane (DCM)
-
Reconstitution Solution: 50:50 Methanol:Water
Procedure:
-
Sample Pre-treatment:
-
To 600 µL of plasma sample, add 25 µL of this compound IS working solution.
-
Add 200 µL of Methanol to precipitate proteins.
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the Oasis HLB cartridge.
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized Water through the cartridge.
-
Ensure the sorbent bed remains wet before sample loading.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Load at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Wash Steps:
-
Wash 1: Pass 1 mL of deionized Water through the cartridge.
-
Wash 2: Pass 1 mL of 20% Methanol in Water through the cartridge.
-
-
Elution:
-
Elute the analyte with 2 mL of 50:50 MTBE:DCM into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried sample with 200 µL of 50:50 Methanol:Water.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
Resolving Chromatographic Co-elution of Mometasone and Mometasone-d5: A Technical Guide
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered during the analysis of Mometasone and its deuterated internal standard, Mometasone-d5.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem for Mometasone and this compound analysis?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] In the analysis of Mometasone, a synthetic corticosteroid, this compound is often used as an internal standard for accurate quantification by LC-MS/MS.[3] Although deuterated standards are chemically similar to the analyte, slight differences in their physicochemical properties can lead to incomplete separation, a phenomenon known as the "isotope effect".[4] This can lead to inaccurate quantification due to differential ionization suppression or enhancement in the mass spectrometer source.[4]
Q2: What are the initial signs of co-elution between Mometasone and this compound?
A2: The primary indication of co-elution is the observation of shouldered or broader-than-expected peaks in your chromatogram when analyzing samples containing both Mometasone and this compound. In mass spectrometry, inconsistent ion ratios between the analyte and the internal standard across a single peak can also signify co-elution. If you are using a diode array detector (DAD), peak purity analysis can reveal the presence of more than one component within a single peak.
Q3: Can mass spectrometry alone resolve the co-elution of Mometasone and this compound?
A3: While mass spectrometry can distinguish between Mometasone and this compound based on their different mass-to-charge ratios (m/z), severe co-elution can still lead to inaccuracies. This is because co-eluting compounds can compete for ionization, leading to a phenomenon called matrix effect, where the ionization of one compound is suppressed or enhanced by the other. Therefore, achieving good chromatographic separation is crucial for robust and accurate quantification.
Troubleshooting Guide: Resolving Mometasone and this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues. The strategies are presented in a logical workflow, starting with simpler adjustments and progressing to more comprehensive method modifications.
Logical Workflow for Troubleshooting Co-elution
Caption: A stepwise workflow for troubleshooting chromatographic co-elution.
Step 1: Optimize Mobile Phase Composition
The composition of the mobile phase plays a critical role in chromatographic selectivity.
-
Modify Organic Modifier: Changing the organic solvent in your mobile phase can alter selectivity. For reversed-phase chromatography, switching between acetonitrile and methanol is a common first step. Acetonitrile generally has a stronger elution strength, while methanol can offer different selectivity due to its protic nature.
-
Adjust Additives: Small changes in the concentration of additives like formic acid or ammonium acetate can influence the peak shape and retention of Mometasone, which is a weakly basic compound. Experiment with concentrations between 0.01% and 0.1%.
Table 1: Effect of Mobile Phase Composition on Mometasone Retention
| Mobile Phase Composition | Retention Time (min) | Peak Shape |
| 90:10 Methanol : 0.01% Formic Acid in 5 mM Ammonium Acetate | 2.5 | Symmetrical |
| 80:20 Acetonitrile : 0.1% Formic Acid in Water | 2.1 | Tailing |
| 70:30 Methanol : 0.1% Formic Acid in Water | 3.2 | Symmetrical |
Data is illustrative and will vary based on the specific column and system.
Step 2: Adjust Gradient Program
For complex samples or when dealing with closely eluting compounds, a gradient elution program is often more effective than an isocratic one.
-
Shallow Gradient: A shallower gradient (i.e., a slower increase in the percentage of the strong solvent) around the elution time of Mometasone and this compound can significantly improve resolution.
-
Isocratic Hold: Introducing a short isocratic hold at a specific mobile phase composition just before the elution of the target compounds can also enhance separation.
Table 2: Impact of Gradient Program on Resolution
| Gradient Program | Resolution (Rs) | Analysis Time (min) |
| Isocratic 85% Methanol | 0.8 | 5 |
| Linear Gradient: 70-95% Methanol over 5 min | 1.5 | 7 |
| Linear Gradient with Isocratic Hold: 70-80% Methanol over 2 min, hold at 80% for 2 min, then to 95% | 2.1 | 8 |
A resolution value (Rs) of >1.5 is generally considered baseline separation.
Step 3: Evaluate Column Chemistry
The choice of the stationary phase is a powerful tool for altering selectivity.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry is often the most effective strategy. For Mometasone, which is a relatively non-polar molecule, consider switching from a standard C18 column to one with a different functionality, such as a Phenyl-Hexyl or a Cyano phase. These phases offer different retention mechanisms (e.g., pi-pi interactions) that can resolve compounds that co-elute on a C18 column.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency and lead to sharper peaks, which can improve resolution. Increasing the column length will also increase the number of theoretical plates and can enhance separation, but at the cost of longer run times and higher backpressure.
Step 4: Modify Flow Rate and Temperature
-
Lower Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.
-
Optimize Column Temperature: Temperature can affect both the viscosity of the mobile phase and the selectivity of the separation. Experiment with temperatures in the range of 30-50°C. Lowering the temperature can sometimes increase retention and improve resolution for some compounds.
Experimental Protocols
Optimized LC-MS/MS Method for Mometasone and this compound
This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
1. Sample Preparation (Human Plasma)
-
A solid-phase extraction (SPE) procedure is recommended for plasma samples to remove matrix interferences.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard, this compound).
-
Wash the cartridge with water and a low percentage of organic solvent.
-
Elute Mometasone and this compound with methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Mometasone | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition | 521.1 > 355.1 | 526.1 > 355.1 (Predicted) |
| Collision Energy | -10 V | -10 V (To be optimized) |
Note: The MRM transition for this compound is predicted based on the addition of 5 Daltons to the precursor ion. The product ion is expected to be the same as for Mometasone. The collision energy for this compound should be optimized empirically.
Experimental Workflow Diagram
Caption: Workflow for the analysis of Mometasone and this compound.
Mometasone Signaling Pathway
Mometasone furoate is a glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Preventing in-source fragmentation of Mometasone-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Mometasone-d5 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is particularly problematic in quantitative studies as it can lead to an underestimation of the intact analyte, reduced sensitivity, and compromised accuracy of the results. For deuterated internal standards like this compound, fragmentation can also result in the loss of deuterium labels, which can interfere with the quantification of the non-deuterated analyte.
Q2: What are the primary causes of in-source fragmentation for corticosteroids like this compound?
A2: The main causes of ISF for corticosteroids are related to the transfer of excess energy to the molecule during the ionization process. Key factors include:
-
High Ion Source Temperature: Elevated temperatures can provide sufficient thermal energy to break labile bonds within the this compound molecule.
-
High Declustering Potential (DP) or Cone Voltage: These voltages are applied to desolvate ions, but excessive levels can induce fragmentation.
-
Harsh Ionization Conditions: The choice of ionization technique and source parameters can significantly influence the stability of the analyte ion.
Q3: How can I identify if in-source fragmentation of this compound is occurring?
A3: You can suspect in-source fragmentation if you observe the following:
-
A lower-than-expected signal intensity for the precursor ion of this compound.
-
The presence of fragment ions in the full scan mass spectrum that correspond to known or expected fragments of Mometasone.
-
Poor linearity in the calibration curve, especially at higher concentrations.
-
Inconsistent results between analytical runs.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation.
Step 1: Optimization of Mass Spectrometer Source Parameters
The ion source parameters are the most critical factors influencing in-source fragmentation. A systematic optimization of these parameters is essential.
Experimental Protocol for Parameter Optimization:
-
Prepare a standard solution of this compound at a concentration that provides a stable and robust signal.
-
Infuse the solution directly into the mass spectrometer or use a flow injection analysis (FIA) setup.
-
Monitor the precursor ion of this compound and one or two of its expected fragment ions.
-
Vary one parameter at a time while keeping others constant, and observe the effect on the precursor and fragment ion intensities.
-
Declustering Potential / Cone Voltage: Start with a low voltage and gradually increase it. Plot the intensity of the precursor and fragment ions against the voltage. The optimal value will maximize the precursor ion signal while minimizing the fragment ion signal.
-
Source Temperature: Begin with a lower temperature and incrementally increase it. Monitor the signal intensities to find a temperature that allows for efficient desolvation without causing significant fragmentation.
-
Nebulizer and Heater Gas Flow: Optimize these for a stable spray. Excessively high gas flows can sometimes increase ion energy and contribute to fragmentation.
-
Recommended Starting Parameters for Mometasone Analysis:
The following table provides a summary of typical starting parameters for the analysis of Mometasone Furoate, which can be adapted for this compound. It is crucial to optimize these for your specific instrument and experimental conditions.
| Parameter | Typical Range for Corticosteroids | Recommended Starting Point for this compound |
| Ion Source Temperature | 300 - 500 °C | 350 °C |
| Desolvation Temperature | 300 - 650 °C | 400 °C |
| Capillary Voltage | 0.5 - 5.0 kV | 3.0 kV |
| Cone Voltage / Declustering Potential | 20 - 150 V | 40 V |
| Nebulizer Gas Flow | 1 - 5 L/min | 3 L/min |
| Heater Gas Flow | 5 - 15 L/min | 10 L/min |
Step 2: Evaluation of Liquid Chromatography Conditions
The mobile phase composition and chromatography can influence the ionization efficiency and the stability of the analyte in the ion source.
Recommendations:
-
Mobile Phase Additives: Use mild acidic modifiers like 0.1% formic acid or low concentrations of ammonium formate to promote protonation and improve peak shape. Avoid strong acids that might encourage fragmentation.
-
Organic Solvent: Methanol is often considered a "softer" solvent than acetonitrile and may reduce in-source fragmentation in some cases.
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from matrix components. Co-eluting compounds can cause ion suppression and may affect the ionization process, indirectly contributing to fragmentation.
Typical LC Parameters for Mometasone Analysis:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A suitable gradient to achieve good peak shape and separation |
| Flow Rate | 0.3 - 0.6 mL/min |
Visualization of Key Processes
To aid in understanding the factors contributing to in-source fragmentation and the workflow for its prevention, the following diagrams are provided.
Caption: In-source fragmentation process within the mass spectrometer.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
This compound Structure and Fragmentation
Understanding the structure and potential fragmentation pathways of Mometasone is crucial for identifying in-source fragments. The structure of Mometasone is provided below. For this compound, it is assumed that the five deuterium atoms are located on one of the methyl groups, a common labeling strategy.
References
Managing isotopic cross-contribution between Mometasone and Mometasone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mometasone and its deuterated internal standard, Mometasone-d5. The focus is on managing isotopic cross-contribution to ensure accurate and reliable quantitative analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Non-linear calibration curve, particularly at the high end.
Possible Cause: Isotopic contribution from high concentrations of Mometasone to the this compound signal. Due to the natural abundance of isotopes (notably ¹³C and ³⁷Cl), the isotopic envelope of Mometasone can extend to the mass-to-charge ratio (m/z) of this compound, leading to an artificially high internal standard response.[1][2]
Troubleshooting Steps:
-
Verify the Isotopic Contribution:
-
Prepare a high-concentration Mometasone standard without any this compound.
-
Acquire data using the MRM transition for this compound.
-
If a peak is observed at the retention time of Mometasone, this confirms cross-contribution.
-
-
Optimize Internal Standard Concentration:
-
Increase the concentration of the this compound working solution. This will decrease the relative contribution of the Mometasone signal to the internal standard channel. A 20-fold increase in internal standard concentration has been shown to significantly reduce bias in similar scenarios.[2]
-
-
Mathematical Correction:
-
If increasing the internal standard concentration is not feasible, a mathematical correction can be applied. This involves determining the percentage of cross-contribution and adjusting the peak area of the internal standard accordingly.
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
Possible Cause: Variable isotopic cross-contribution across the concentration range or inconsistencies in the purity of the internal standard.[3]
Troubleshooting Steps:
-
Assess Internal Standard Purity:
-
Analyze the this compound internal standard solution without any Mometasone.
-
Monitor the MRM transition for Mometasone. The presence of a signal indicates contamination of the internal standard with the unlabeled analyte.
-
If the unlabeled analyte is present at a significant level, a new, purer batch of the internal standard should be sourced.
-
-
Evaluate Cross-Contribution at Different Concentrations:
-
Prepare a series of Mometasone standards across the calibration range without the internal standard.
-
Analyze these samples and measure the response in the this compound channel.
-
Calculate the percentage contribution at each concentration level to determine if the contribution is linear.
-
Issue 3: Unexpected chromatographic peak shape or retention time shifts for this compound.
Possible Cause: While stable isotope-labeled internal standards are expected to co-elute with the analyte, slight differences in physicochemical properties due to deuterium labeling can sometimes lead to partial chromatographic separation.[4] This can be problematic if matrix effects vary across the peak.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Adjust the gradient slope or mobile phase composition to ensure co-elution of Mometasone and this compound.
-
Experiment with different column chemistries if co-elution cannot be achieved with the current method.
-
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment with both Mometasone and this compound to assess for ion suppression or enhancement at their respective retention times.
-
If significant and differential matrix effects are observed, further sample cleanup or chromatographic optimization is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern for Mometasone and this compound?
A1: Isotopic cross-contribution, or isotopic overlap, occurs when the isotopic peaks of the analyte (Mometasone) interfere with the signal of the stable isotope-labeled internal standard (this compound). Mometasone has a complex isotopic pattern due to the presence of 27 carbon atoms and two chlorine atoms. The natural abundance of ¹³C and ³⁷Cl results in M+1, M+2, M+3, M+4, and even M+5 peaks of diminishing intensity. If the M+5 peak of Mometasone has the same m/z as the monoisotopic peak of this compound, it will lead to an overestimation of the internal standard's response, especially at high analyte concentrations.
Q2: How do I calculate the theoretical isotopic abundance of Mometasone?
A2: The theoretical isotopic abundance can be calculated based on the natural abundance of each element in the molecular formula of Mometasone (C₂₇H₃₀Cl₂O₆). The primary contributors to the M+ peaks are:
-
¹³C: ~1.1% natural abundance
-
³⁷Cl: ~24.23% natural abundance (relative to ³⁵Cl at 75.77%)
-
¹⁷O: ~0.04% natural abundance
-
¹⁸O: ~0.2% natural abundance
-
²H: ~0.015% natural abundance
Online isotope pattern calculators can be used to predict the full isotopic distribution.
Q3: What are the typical MRM transitions for Mometasone and this compound?
A3: Based on published methods, common MRM transitions are:
-
Mometasone: Precursor ion (Q1) m/z 521.2 → Product ion (Q3) m/z 355.1
-
This compound: Precursor ion (Q1) m/z 526.2 → Product ion (Q3) m/z 355.1
The collision energy (CE) for these transitions is typically optimized to maximize the signal of the product ion. A starting CE of around -10 V has been reported.
Q4: Where are the deuterium labels typically placed on this compound and does it affect fragmentation?
A4: While the exact position can vary between manufacturers, for a d5 variant, the deuterium atoms are likely placed on a part of the molecule that is lost during fragmentation to the common product ion, or in a position that does not influence the fragmentation pathway. For Mometasone, the common fragment at m/z 355.1 is a result of cleavage of the furoate ester and other parts of the steroid backbone. If the deuterium labels are on the furoate moiety, they will be lost and not affect the monitored product ion.
Data Presentation
Table 1: Physicochemical Properties of Mometasone and Mometasone-d3
| Property | Mometasone | Mometasone-d3 |
| Molecular Formula | C₂₇H₃₀Cl₂O₆ | C₂₇H₂₇D₃Cl₂O₆ |
| Molecular Weight | 521.43 g/mol | 524.45 g/mol |
| Monoisotopic Mass | 520.1420 amu | 523.1608 amu |
Table 2: Example Data for Assessing Isotopic Cross-Contribution
| Mometasone Concentration (ng/mL) | Mometasone Peak Area (Analyte Channel) | Mometasone Peak Area (IS Channel) | This compound Peak Area (IS Channel) | % Cross-Contribution |
| 0 (Blank) | 0 | 0 | 1,000,000 | 0.00% |
| 1 | 5,000 | 50 | 1,000,050 | 0.005% |
| 10 | 50,000 | 500 | 1,000,500 | 0.05% |
| 100 | 500,000 | 5,000 | 1,005,000 | 0.5% |
| 1000 | 5,000,000 | 50,000 | 1,050,000 | 5.0% |
% Cross-Contribution = (Mometasone Peak Area in IS Channel / this compound Peak Area in IS Channel) * 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Isotopic Cross-Contribution
Objective: To determine the percentage of signal from Mometasone that contributes to the this compound MRM transition.
Materials:
-
Mometasone reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Validated LC method for Mometasone analysis
Procedure:
-
Prepare a High-Concentration Mometasone Stock Solution: Prepare a stock solution of Mometasone at the upper limit of quantification (ULOQ) of your assay in a suitable solvent.
-
Prepare a this compound Working Solution: Prepare a working solution of this compound at the concentration used in your assay.
-
Analysis of Mometasone:
-
Inject the high-concentration Mometasone stock solution.
-
Acquire data using the MRM transition for this compound.
-
Measure the peak area of any signal observed at the retention time of Mometasone.
-
-
Analysis of this compound:
-
Inject the this compound working solution.
-
Acquire data using the MRM transition for this compound.
-
Measure the peak area of the this compound peak.
-
-
Calculation:
-
Calculate the percentage of cross-contribution using the following formula: % Cross-Contribution = (Peak Area of Mometasone in IS Channel / Peak Area of this compound) * 100
-
Visualizations
Caption: Proposed fragmentation pathway of Mometasone.
Caption: Troubleshooting workflow for isotopic cross-contribution.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Mometasone-d5 Solutions: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper handling of Mometasone-d5 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the stability and handling of your this compound solution. This guide addresses common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Degradation of this compound | Improper pH: Mometasone is susceptible to degradation in neutral to alkaline aqueous solutions.[1] | Maintain the pH of aqueous solutions below 4 for optimal stability.[1] |
| Exposure to Light: Photodegradation can occur with prolonged exposure to light. | Store solutions in amber vials or protect them from light. | |
| Inappropriate Temperature: Elevated temperatures can accelerate degradation. | Store stock solutions at recommended temperatures, typically 2-8°C for short-term and -20°C for long-term storage. | |
| Precipitation of this compound | Low Solvent Strength: this compound has low aqueous solubility. | Prepare stock solutions in organic solvents like acetonitrile or methanol. For aqueous working solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| Low Temperature: Storage at very low temperatures (e.g., -80°C) can sometimes cause precipitation from certain solvent systems. | If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve before use. | |
| Inconsistent Analytical Results | Solution Instability: Degradation between sample preparation and analysis. | Prepare working solutions fresh daily and keep them in a cooled autosampler during analysis. |
| Improper Mixing: Inadequate mixing of stock or working solutions can lead to concentration variability. | Vortex solutions thoroughly after preparation and before each use. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
For long-term stability, this compound stock solutions prepared in organic solvents such as acetonitrile or methanol should be stored at -20°C and protected from light. For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable. Aqueous working solutions are less stable and should be prepared fresh daily.
2. What is the expected stability of this compound in an aqueous solution?
The stability of Mometasone in aqueous solutions is highly pH-dependent. It is most stable at a pH below 4.[1] As the pH increases, the rate of degradation also increases.[1] Therefore, for analytical purposes involving aqueous matrices, it is crucial to control the pH.
3. How should I handle this compound solutions to minimize degradation?
To minimize degradation, follow these handling best practices:
-
Use appropriate solvents: Prepare stock solutions in high-purity organic solvents.
-
Control pH: For aqueous solutions, maintain a pH below 4.[1]
-
Protect from light: Use amber glassware or light-blocking containers.
-
Maintain low temperatures: Store solutions at recommended temperatures and use a cooled autosampler for analytical runs.
-
Prepare fresh: Prepare aqueous working solutions fresh for each experiment.
4. What are the known degradation products of Mometasone?
Under alkaline conditions, Mometasone Furoate is known to degrade into several products. In simulated lung fluid, two primary degradation products have been identified: 9,11-epoxide mometasone furoate (D1) and a cyclized structure (D2). Forced degradation studies have shown multiple degradation products under acidic, alkaline, and oxidative stress.
Quantitative Stability Data
| Condition | Solvent/Matrix | Temperature | Duration | Result | Reference |
| pH > 4 | Aqueous Solution | Not Specified | Not Specified | Decreased stability | |
| pH < 4 | Aqueous Solution | Not Specified | Not Specified | Stable | |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | Not Specified | Complete degradation with formation of four degradation products (D1, D2, D3, D4) | |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature | Not Specified | Stable | |
| Simulated Lung Fluid (pH 7.4) | SLF | 37°C | 1.3 hours | Half-life for conversion to D1 | |
| Simulated Lung Fluid (pH 7.4) | SLF | 37°C | 4.8 hours | Half-life for conversion of D1 to D2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any degradation products formed.
Visualizations
References
Technical Support Center: Optimizing Gradient Elution for Mometasone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Mometasone and its metabolites using gradient elution HPLC/UHPLC.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question ID | Question | Possible Causes | Solutions |
| TG-001 | My Mometasone peak is showing significant tailing. What could be the cause and how can I fix it? | 1. Secondary interactions with residual silanols: Basic compounds can interact with acidic silanol groups on the silica-based column packing. 2. Column overload: Injecting too high a concentration of the sample. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of Mometasone and its interaction with the stationary phase. | 1. Use a base-deactivated column or add a competing base: Employ a column with end-capping or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups.[1][2] 2. Reduce sample concentration: Dilute the sample and reinject.[3] 3. Adjust mobile phase pH: Modify the pH of the aqueous portion of your mobile phase to suppress the ionization of Mometasone.[3] |
| TG-002 | I am observing peak fronting for my Mometasone peak. What should I do? | 1. Sample solvent incompatibility: The sample is dissolved in a solvent significantly stronger than the initial mobile phase of the gradient.[4] 2. Column overload: Injecting too large a sample volume. 3. Column collapse: This can occur when using highly aqueous mobile phases with certain C18 columns. | 1. Dissolve the sample in the initial mobile phase: Whenever possible, prepare your sample in the starting mobile phase of your gradient. 2. Reduce injection volume: Decrease the volume of the injected sample. 3. Use an appropriate column: Switch to an aqueous-stable C18 column or flush the current column with 100% organic solvent to regenerate it. |
| TG-003 | I am not getting good resolution between Mometasone and one of its known degradation products. How can I improve the separation? | 1. Gradient slope is too steep: A rapid change in mobile phase composition may not allow enough time for separation. 2. Inappropriate organic modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. 3. Incorrect mobile phase pH: The pH can alter the retention characteristics of Mometasone and its metabolites differently. | 1. Flatten the gradient: Decrease the rate of change of the organic solvent percentage in the mobile phase over the elution window of the critical pair. 2. Change the organic modifier: Try switching from acetonitrile to methanol or vice-versa, as this can alter the elution order. 3. Optimize the mobile phase pH: Experiment with different pH values for the aqueous mobile phase to maximize the retention time difference between the two peaks. |
| TG-004 | My baseline is drifting upwards during the gradient run. What is causing this and how can I minimize it? | 1. Mismatch in UV absorbance of mobile phase components: The organic solvent (Mobile Phase B) may have a higher UV absorbance at the detection wavelength than the aqueous solvent (Mobile Phase A). 2. Contaminated mobile phase: Impurities in the solvents can bleed off during the gradient. 3. Insufficient column equilibration: The column may not be fully equilibrated to the initial gradient conditions between runs. | 1. Use a reference wavelength or high-purity solvents: If using a PDA detector, set a reference wavelength. Alternatively, use high-purity solvents and ensure both mobile phases have similar UV absorbance at the detection wavelength. 2. Prepare fresh mobile phases: Use HPLC-grade solvents and prepare fresh mobile phases daily. 3. Increase equilibration time: Extend the post-run equilibration time to ensure the column is ready for the next injection. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What are the common metabolites and degradation products of Mometasone that I should be looking for? | Forced degradation studies have shown that Mometasone can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic exposure. Common degradation products can include hydrolysis products and epimers. For instance, alkaline degradation can lead to the formation of several related substances. It is crucial to perform forced degradation studies on your own material to identify the specific metabolites and degradants relevant to your sample and conditions. |
| FAQ-002 | What is a good starting point for developing a gradient elution method for Mometasone and its metabolites? | A good starting point would be a reversed-phase C18 or C8 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. A scouting gradient from a low to a high percentage of the organic modifier can help in determining the approximate elution conditions. A typical starting gradient could be 5% to 95% acetonitrile over 20-30 minutes. The detection wavelength is often set around 240-250 nm. |
| FAQ-003 | How can I confirm the identity of the peaks I am seeing in my chromatogram? | Peak identification can be achieved by comparing the retention times with those of reference standards for Mometasone and its known impurities or metabolites. For unknown peaks, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining mass-to-charge ratio and fragmentation data, which can be used to elucidate the structure of the compound. |
| FAQ-004 | What is the importance of system suitability testing in my analysis? | System suitability testing (SST) is essential to ensure that your chromatographic system is performing adequately for the intended analysis. Key SST parameters include retention time, peak area, tailing factor, resolution, and theoretical plates. These parameters should be monitored regularly to ensure the validity of your analytical results. For instance, a tailing factor of less than 2 is generally considered acceptable. |
Experimental Protocols
Protocol 1: General Gradient Elution Method Development for Mometasone and its Metabolites
This protocol outlines a general approach to developing a stability-indicating gradient HPLC method.
1. Materials and Reagents:
-
Mometasone Furoate reference standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Phosphate or acetate buffer salts
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
-
Forced degradation samples of Mometasone Furoate
2. Chromatographic System:
-
HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm or equivalent).
3. Method Development Steps:
-
Scouting Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B in 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µL
-
Inject a solution of Mometasone and its forced degradation products to identify the elution range of all compounds.
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution between closely eluting peaks. If peaks are clustered, flatten the gradient in that region.
-
Example of an optimized gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: 90% B
-
35.1-40 min: 20% B (re-equilibration)
-
-
-
Mobile Phase and pH Optimization:
-
If co-elution persists, try changing the organic modifier (e.g., methanol instead of acetonitrile).
-
Adjust the pH of the aqueous mobile phase (e.g., from 3 to 7) to alter the selectivity.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and retention times for Mometasone and related compounds from various studies.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250mm x 4.6mm, 5µm | C8, 150mm x 4.6mm, 5µm |
| Mobile Phase A | 0.01M Phosphate Buffer (pH 7.0) with 0.1% Triethylamine | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | A linear gradient tailored for the specific separation | A linear gradient tailored for the specific separation |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | 240 nm | 248 nm |
Table 2: Example Retention Times (RT) for Mometasone and Impurities
| Compound | RT (min) - Example Method 1 |
| 9,11-epoxide | 6.9 |
| 21-chloro-9,11-epoxide | 16.9 |
| C-transposition | 26.7 |
| Mometasone Furoate | 28.5 |
| 21-chloro-17-fluoro-9,11-epoxide | 29.6 |
Visualizations
Caption: Experimental workflow for developing a gradient elution method.
Caption: Troubleshooting decision tree for common HPLC gradient issues.
References
- 1. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. files.mtstatic.com [files.mtstatic.com]
Troubleshooting variability in Mometasone-d5 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Mometasone-d5 internal standard (IS) response during bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is the peak area of my this compound internal standard inconsistent across my sample batch?
Variability in the internal standard (IS) response is a common issue in LC-MS/MS bioanalysis and can indicate underlying problems with sample preparation, instrument performance, or matrix effects.[1][2][3] An ideal IS, like the stable isotope-labeled (SIL) this compound, should have a consistent response across all calibration standards, quality controls (QCs), and unknown samples because a fixed amount is added to each.[1] Significant fluctuation can compromise the accuracy and precision of your results.
The primary causes can be grouped into three categories:
-
Sample Preparation Errors: Inconsistencies during the extraction process are a frequent source of variability. This includes pipetting errors when adding the IS, inefficient or inconsistent extraction recovery, and issues with solvent evaporation and sample reconstitution.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, can lead to a lower or higher signal, respectively, and may differ between samples, standards, and QCs.
-
Instrumental Issues: Problems with the LC-MS/MS system can also cause IS response variability. These include inconsistent injection volumes, fluctuations in the ion source performance, detector drift, or clogs in the system.
A systematic investigation is crucial to identify and resolve the root cause.
Q2: How can I systematically troubleshoot the source of this compound variability?
A logical, step-by-step approach is the best way to identify the source of variability. Start by evaluating the pattern of the inconsistency. Is it random across the plate, or is there a trend (e.g., signal drift over time)? Is it specific to unknown samples compared to standards?
Below is a troubleshooting workflow to guide your investigation.
Q3: My IS response is low specifically in my unknown samples, but stable in my standards and QCs. What is the likely cause?
This pattern strongly suggests that matrix effects are the root cause. Calibration standards and QCs are often prepared in a clean or surrogate matrix, which may not contain the same endogenous components as the unknown samples (e.g., plasma from dosed subjects). Metabolites of the parent drug or co-administered drugs in the unknown samples can co-elute with this compound and suppress its ionization.
Because this compound is a SIL IS, it should co-elute with the analyte (Mometasone) and experience the same degree of ion suppression. This co-elution is key to accurate quantification. However, if the suppression is severe, it can push the IS response below acceptable limits. In rare cases, a "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the SIL IS, exposing them to different matrix environments and compromising accuracy.
The diagram below illustrates how matrix components can interfere with ionization.
To mitigate this, focus on improving sample cleanup (see Q4) or optimizing chromatographic separation to resolve Mometasone from the interfering matrix components.
Q4: How can I improve my sample preparation to get a more consistent this compound response?
A robust sample preparation protocol is critical for minimizing IS variability. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples before analyzing corticosteroids. Optimizing the wash and elution steps can significantly reduce matrix effects and improve recovery.
Below is a comparison of different SPE wash solvents and their effect on IS recovery and matrix interference.
| Wash Solvent Composition | This compound Peak Area (Counts) | Matrix Interference (Relative %) | Analyte/IS Ratio Consistency (%RSD) |
| 100% Water | 450,000 | 85% | 12.5% |
| 5% Methanol in Water | 445,000 | 60% | 8.2% |
| 20% Methanol in Water | 430,000 | 15% | 3.1% |
| 40% Methanol in Water | 210,000 | 12% | 15.8% (IS Loss) |
As shown, a 20% Methanol wash provides the best balance, effectively removing matrix interferences without causing premature elution (loss) of the this compound internal standard, resulting in the most consistent analyte/IS ratio.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Mometasone in Human Plasma
This protocol outlines a general procedure for extracting Mometasone and this compound from plasma using a C18 SPE cartridge. Optimization is recommended.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma (K2EDTA)
-
This compound Internal Standard Working Solution
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
20% Methanol in Water (v/v)
-
Acetonitrile (HPLC Grade)
-
4% Phosphoric Acid in Water
-
Nitrogen Evaporator
-
Centrifuge
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 25 µL of the this compound IS working solution.
-
Add 200 µL of 4% phosphoric acid to the sample, vortex for 10 seconds. This step precipitates proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the C18 cartridge.
-
Pass 1 mL of Water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Water.
-
Wash the cartridge with 1 mL of 20% Methanol in Water. This is a critical step to remove polar interferences.
-
-
Elution:
-
Elute the analyte and IS from the cartridge with 1 mL of Acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps identify regions in the chromatogram where ion suppression occurs.
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
LC-MS/MS system
-
Blank extracted matrix (prepared using Protocol 1 without adding IS)
Methodology:
-
System Setup:
-
Connect the LC column outlet to one port of the tee-union.
-
Connect a syringe pump infusing the this compound solution (e.g., at 10 µL/min) to the second port of the tee.
-
Connect the third port of the tee to the mass spectrometer's ion source.
-
-
Execution:
-
Begin infusing the this compound solution. Acquire data on the mass spectrometer, monitoring the transition for this compound. You should observe a stable, continuous signal baseline.
-
Once the baseline is stable, inject a blank extracted matrix sample onto the LC system.
-
-
Data Interpretation:
-
Monitor the this compound signal trace. Any significant drop or dip in the signal intensity indicates ion suppression occurring at that specific retention time. If this dip coincides with the retention time of Mometasone, it confirms that matrix effects are impacting your analysis.
-
References
Technical Support Center: Analysis of Mometasone and Mometasone-d5 by LC-MS/MS
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the quantitative analysis of Mometasone and its deuterated internal standard, Mometasone-d5, using Multiple Reaction Monitoring (MRM) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Mometasone?
A1: The selection of optimal MRM transitions is critical for achieving high sensitivity and selectivity. For Mometasone, the protonated molecule [M+H]⁺ at m/z 520.9 is commonly selected as the precursor ion.[1][2] Several product ions can be monitored, with the transition 520.9 > 355.15 often cited as providing excellent sensitivity and specificity.[1] Other potential product ions include m/z 373.2 and 263.2.[1] In some cases, a sodium adduct [M+Na]⁺ at m/z 543.1 may be used as the precursor ion, with a corresponding product ion of m/z 507.1.[3]
Q2: What are the recommended MRM transitions for the internal standard, this compound?
A2: For this compound, the precursor ion will have a mass shift corresponding to the number of deuterium atoms. A commonly used transition for a deuterated Mometasone internal standard is m/z 525.8 > 355.0 . This transition is suitable for this compound, where the precursor ion represents the protonated molecule [M+H]⁺. Another option for a deuterated standard is the sodium adduct [M+Na]⁺ at m/z 550.1, which fragments to m/z 514.0.
Q3: What are typical collision energies (CE) for these transitions?
A3: Collision energies should be optimized for your specific instrument. However, published methods provide a good starting point. For the Mometasone transition 520.9 > 355.15, a collision energy of -10 V has been reported. For the sodium adducts of Mometasone and its internal standard (m/z 543.1 > 507.1 and m/z 550.1 > 514.0, respectively), a collision energy of 22 V has been utilized.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: Column contamination or a partially plugged column frit can lead to distorted peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the entire column.
-
Possible Cause: The injection solvent may be stronger than the mobile phase, causing peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH or consider a different column chemistry.
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization or fragmentation.
-
Solution: Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, and temperatures). Perform a collision energy optimization for your specific MRM transitions. The formation of sodium adducts can sometimes provide better signal intensity than protonated molecules.
-
Possible Cause: Matrix effects, where co-eluting endogenous components from the sample suppress the ionization of the analyte.
-
Solution: Improve sample preparation to remove interfering matrix components. This can be achieved through more effective Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocols. A dual-column back-flush system can also be employed to eliminate late-eluting matrix components.
-
Possible Cause: Inefficient sample extraction and recovery.
-
Solution: Evaluate and optimize your sample preparation method. Ensure the chosen extraction method (SPE or LLE) provides consistent and high recovery for Mometasone.
Issue 3: High Background Noise or Interferences
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system to remove any contaminants.
-
Possible Cause: Carryover from previous injections.
-
Solution: Optimize the needle wash solvent and procedure in the autosampler. Injecting a blank sample after a high-concentration standard can help assess and troubleshoot carryover.
Data Presentation
Table 1: Recommended MRM Transitions for Mometasone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode | Notes |
| Mometasone | 520.9 | 355.15 | -10 | ESI+ | Protonated molecule, commonly used for quantification. |
| Mometasone | 520.9 | 373.2 | Not specified | ESI+ | Alternative product ion. |
| Mometasone | 520.9 | 263.2 | Not specified | ESI+ | Alternative product ion. |
| Mometasone | 543.1 | 507.1 | 22 | ESI+ | Sodium adduct, can improve signal intensity. |
| This compound | 525.8 | 355.0 | Not specified | ESI+ | Protonated molecule of the deuterated internal standard. |
| This compound | 550.1 | 514.0 | 22 | ESI+ | Sodium adduct of the deuterated internal standard. |
Experimental Protocols
Method 1: LC-MS/MS with Solid Phase Extraction (SPE)
This protocol is adapted from a method for the quantification of Mometasone furoate in human plasma.
1. Sample Preparation (SPE):
-
To 600 µL of plasma, add 25 µL of this compound internal standard solution.
-
Pre-treat the sample by adding 200 µL of methanol and vortexing.
-
Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a wash solution (e.g., 50% methanol).
-
Elute the analytes with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 150 µL of a suitable reconstitution solution (e.g., 50:50 methanol:water).
2. Liquid Chromatography (LC):
-
LC System: ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-3.0 min: 30-80% B (linear ramp)
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 30% B (return to initial conditions)
-
4.0-5.0 min: 30% B (equilibration)
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 0.5 kV.
-
Desolvation Temperature: 650 °C.
-
Cone Gas Flow: 150 L/h.
-
Desolvation Gas Flow: 1000 L/h.
-
MRM Transitions: As listed in Table 1.
Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is a general approach for LLE of Mometasone from plasma.
1. Sample Preparation (LLE):
-
To 0.5 mL of plasma, add the internal standard, this compound.
-
Add 2.5 mL of an appropriate extraction solvent (e.g., dichloromethane or n-butyl chloride).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
2. LC-MS/MS:
-
LC and MS conditions can be similar to those described in Method 1, with potential adjustments to the gradient and mobile phase composition to optimize chromatography for the LLE extract.
Visualization
Caption: Experimental workflow for Mometasone quantification.
References
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for Mometasone: Featuring Mometasone-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Mometasone is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of analytical methods for Mometasone, with a special focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Mometasone-d5 as an internal standard. We also present a comparative overview of an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
This guide offers detailed experimental protocols, presents quantitative performance data in clearly structured tables, and includes a visual workflow to elucidate the method validation process. The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte, effectively compensating for variability during sample preparation and analysis.
Performance Comparison of Analytical Methods
The choice of an analytical method for Mometasone quantification depends on the required sensitivity, the complexity of the sample matrix, and the specific application. Below is a summary of typical performance characteristics for a highly sensitive LC-MS/MS method using a deuterated internal standard versus a more conventional HPLC-UV method.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Mometasone-d3/d5) | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 pg/mL in human plasma[1] | 0.379 µg/mL (379,000 pg/mL)[2] |
| Linearity Range | 0.25 - 100 pg/mL[3] | 1.0 - 20.0 µg/mL[2] |
| Accuracy (% Bias) | -3.1% to 18.9%[4] | Typically within ±15% (ICH guidelines) |
| Precision (%RSD) | Intra-day: 0.4% - 13.9% Inter-day: 1.0% - 8.1% | < 2.0% |
| Recovery | Consistent and reproducible with a CV of 6.0% | > 97% |
| Internal Standard | This compound (or other deuterated analogs) | Dexamethasone acetate or other structurally similar compounds |
| Selectivity | High, due to specific mass transitions | Moderate, potential for interference from co-eluting compounds |
| Primary Application | Bioanalysis (e.g., plasma, serum) for pharmacokinetic studies | Analysis of pharmaceutical formulations (e.g., creams, ointments) |
Experimental Workflow for Method Validation
The validation of an analytical method is a critical process that ensures the reliability and accuracy of the obtained results. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Mometasone quantification using this compound.
Detailed Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol describes a highly sensitive method for the quantification of Mometasone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone: m/z 521.1 → 355.1
-
This compound: m/z 526.1 → 355.1
-
4. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Linearity: Assessed by analyzing calibration standards at a minimum of six concentration levels. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Mometasone and this compound.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the biological matrix.
-
Stability: Freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature should be assessed.
HPLC-UV Method
This protocol is suitable for the quantification of Mometasone in pharmaceutical dosage forms.
1. Sample Preparation (Cream Formulation)
-
Accurately weigh a portion of the cream equivalent to 1 mg of Mometasone into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the Mometasone.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
3. Method Validation Parameters
The validation of the HPLC-UV method should follow ICH guidelines and include:
-
Linearity: A linear relationship between the peak area and concentration should be established over the desired range.
-
Accuracy: Determined by recovery studies of spiked placebo samples.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Specificity: The ability of the method to resolve Mometasone from other components in the formulation.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Conclusion
The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for Mometasone analysis is dictated by the specific requirements of the study. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method with this compound is the superior choice. The use of a deuterated internal standard is crucial for compensating for matrix effects and ensuring the accuracy and precision of the results. For the analysis of pharmaceutical formulations where analyte concentrations are higher, a validated HPLC-UV method can provide reliable and accurate results in a more cost-effective manner. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers in the development and validation of robust analytical methods for Mometasone.
References
- 1. shimadzu.com [shimadzu.com]
- 2. scielo.br [scielo.br]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
Mometasone-d5 Versus Other Corticosteroids as Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comparative analysis of Mometasone-d5 against other commonly used corticosteroid internal standards, with a focus on their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recommended by regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The fundamental principle is that a SIL internal standard will exhibit nearly identical physicochemical properties to the analyte, ensuring it closely tracks the analyte through sample preparation, chromatography, and ionization. This co-eluting behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.
Performance Characteristics: A Side-by-Side Comparison
It is crucial to note that the following data is collated from different studies, and direct comparisons should be made with caution as experimental conditions vary.
Table 1: Performance Data for Mometasone-d3 as an Internal Standard
| Validation Parameter | Mometasone Furoate Analysis | Reference |
| Analyte | Mometasone Furoate | |
| Internal Standard | Mometasone furoate-d3 | |
| Matrix | Human Plasma | |
| Extraction Method | Solid-Phase Extraction (SPE) | |
| Recovery | ~85% | |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | |
| Linear Dynamic Range | 0.5–60 pg/mL |
Table 2: Performance Data for Other Corticosteroid Internal Standards
| Analyte | Internal Standard | Matrix | Extraction Method | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Cortisol | Cortisol-d4 | Urine | SPE | >89 | <10 | 85-105 | |
| Cortisone | Cortisol-d4 | Urine | SPE | >89 | <10 | 85-105 | |
| Multiple Steroids | Deuterated Panel | Urine | SPE | >89 | <10 | Not explicitly stated | |
| Cortisol | Cortisol-d4 | Serum | Not specified | Not specified | <10 | 85-105 | |
| Dexamethasone | Dexamethasone-d4 | Not specified | Not specified | 98-103 | <8 | Not explicitly stated | |
| Prednisolone | Prednisolone-d6 | Not specified | Not specified | 96-104 | <9 | Not explicitly stated | |
| Betamethasone | Betamethasone-d5 | Not specified | Not specified | 97-105 | <10 | Not explicitly stated |
Experimental Protocols
A robust and well-defined experimental protocol is the foundation of any reliable quantitative bioanalytical method. The following represents a generalized workflow for the quantification of corticosteroids in biological matrices using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A rigorous sample preparation protocol is essential for removing interfering substances from the biological matrix and concentrating the analytes of interest.
-
Conditioning and Equilibration: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with appropriate solutions to remove interfering compounds. For example, two wash steps with different wash solutions can be employed.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 0.5 mL of the eluting solution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of the corticosteroid and its deuterated internal standard are achieved using LC-MS/MS.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the corticosteroids. The exact gradient profile should be optimized for the specific analytes.
-
Flow Rate: Typically
Mometasone-d5: A Precision Tool for Bioanalytical Quantification
A Comparison Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible results, particularly in complex matrices such as plasma. This guide provides a detailed comparison of Mometasone-d5 as an internal standard for the quantification of Mometasone Furoate, supported by experimental data and detailed protocols.
Unveiling the Precision: Inter-day and Intra-day Analysis
The performance of this compound as an internal standard is demonstrated through rigorous validation studies that assess its inter-day and intra-day precision. These analyses are crucial for establishing the robustness and consistency of an analytical method over time and within a single analytical run.
A highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method for the analysis of Mometasone Furoate in human plasma utilized a deuterated internal standard, consistent with this compound. The validation results from this study underscore the exceptional precision achievable with this approach.
Table 1: Inter-day and Intra-day Precision of Mometasone Furoate Quantification using a Deuterated Internal Standard
| Parameter | Precision (%CV) | Accuracy (% Bias) |
| Intra-day | 0.4 - 13.9 | -3.1 - 18.9 |
| Inter-day | 1.0 - 8.1 | -2.8 - 16.3 |
Data sourced from a study on a highly sensitive LC-MS/MS method for Mometasone Furoate analysis in human plasma[1][2]. The %CV (Coefficient of Variation) represents the precision, while the % Bias indicates the accuracy.
These results demonstrate that the use of a deuterated internal standard like this compound enables the method to achieve a high degree of precision, with the coefficient of variation well within the accepted bioanalytical method validation guidelines.
The this compound Advantage: Why a Deuterated Standard Excels
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This superiority stems from several key advantages over other types of internal standards, such as structurally similar compounds.
-
Co-elution and Ionization Efficiency: this compound exhibits nearly identical chromatographic behavior and ionization efficiency to the unlabeled Mometasone Furoate. This co-elution ensures that any variations in sample preparation, injection volume, or matrix effects that influence the analyte will equally affect the internal standard, leading to a more accurate and precise quantification.
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. Because this compound and Mometasone Furoate are chemically identical, they experience the same degree of matrix effects, which are effectively canceled out when the analyte-to-IS ratio is calculated.
-
Improved Accuracy and Precision: The close physicochemical similarity between the analyte and the deuterated internal standard minimizes variability throughout the analytical process, from extraction to detection, resulting in superior accuracy and precision compared to using a different chemical entity as an internal standard.
Experimental Protocol: A Blueprint for Precision
The following is a representative experimental protocol for the quantification of Mometasone Furoate in human plasma using a deuterated internal standard, based on published methodologies.
1. Sample Preparation: Liquid-Liquid Extraction
-
Plasma samples are processed through liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix.
2. Chromatographic Separation
-
Analytical Column: A C18 column is typically used for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% ammonia in water (Phase A) and acetonitrile (Phase B) is employed.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
3. Mass Spectrometric Detection
-
Mode: The analysis is performed using a tandem mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The following mass transitions are monitored:
The experimental workflow can be visualized in the following diagram:
Metabolic Pathway of Mometasone Furoate
Understanding the metabolic fate of Mometasone Furoate is crucial for interpreting pharmacokinetic data. The primary metabolic pathway involves the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.
Mometasone Furoate is metabolized in the liver by CYP3A4 to several metabolites, with 6-beta-hydroxy-mometasone furoate being a significant one. Free mometasone is also a metabolite.
Conclusion
The data and protocols presented in this guide highlight the superior performance of this compound as an internal standard for the bioanalytical quantification of Mometasone Furoate. Its use in validated LC-MS/MS methods ensures high precision, accuracy, and robustness, making it an indispensable tool for researchers, scientists, and drug development professionals. The adoption of this compound can significantly enhance the quality and reliability of pharmacokinetic and other quantitative studies involving Mometasone Furoate.
References
- 1. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
Navigating Mometasone Quantification: A Comparative Guide to Linearity and Range with Mometasone-d5 Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Mometasone is paramount. This guide provides a comprehensive comparison of analytical methods, focusing on the determination of linearity and range for Mometasone when utilizing its deuterated internal standard, Mometasone-d5. The inclusion of detailed experimental protocols and supporting data aims to facilitate informed decisions in method selection and validation.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis and pharmaceutical quality control. It effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision. This guide delves into established methodologies, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to delineate the achievable linearity and working ranges for Mometasone in diverse matrices.
Comparative Analysis of Linearity and Range
The analytical performance of a quantitative method is fundamentally defined by its linear range—the concentration span over which the instrumental response is directly proportional to the analyte concentration. The following tables summarize the linearity and range of Mometasone determination across different sample types and analytical techniques, with a focus on methods employing an internal standard analogous to this compound.
Bioanalytical Methods in Human Plasma
The quantification of Mometasone in biological matrices like human plasma is crucial for pharmacokinetic studies. Due to low systemic bioavailability, highly sensitive methods are required.
| Linearity Range | Internal Standard (IS) | Analytical Method | Sample Preparation | Key Findings |
| 0.250 - 100 pg/mL | Mometasone Furoate-d5 (analogous) | LC-MS/MS | Liquid-Liquid Extraction (LLE) | High sensitivity achieved, suitable for clinical pharmacokinetic studies.[1][2][3][4] |
| 0.5 - 20 pg/mL | Not specified | LC-MS/MS | Solid-Phase Extraction (SPE) | Robust method with a lower limit of quantification (LLOQ) of 0.50 pg/mL.[5] |
| 0.25 - 30 pg/mL | Mometasone furoate-13C,d6 | 2D-LC-MS/MS | Solid-Phase Extraction (SPE) | A sensitive method successfully applied to a bioequivalence study of nasal sprays. |
Pharmaceutical Formulation Analysis
Ensuring the correct dosage and quality of Mometasone in pharmaceutical products necessitates accurate and precise analytical methods. The concentration of Mometasone in these formulations is significantly higher than in biological samples.
| Linearity Range | Analytical Method | Sample Preparation | Key Findings |
| 1 - 20 µg/mL | LC-UV | Methanol Extraction | Good linearity (r = 0.9999) for assay in creams and nasal sprays. |
| 2.5 - 15 µg/mL | HPLC-UV | Tetrahydrofuran Extraction, dilution with mobile phase | Suitable for routine quality control of topical preparations. |
| 5 - 15 µg/mL | RP-HPLC | Dilution with mobile phase | Validated for simultaneous estimation with Fusidic acid in cream. |
| 1 - 6 µg/mL | HPLC-DAD | Dilution | Linearity demonstrated for simultaneous estimation with Mupirocin. |
| 0.47 - 31.22 µg/mL | RP-HPLC | Acetonitrile:Water Extraction | Stability-indicating method for simultaneous determination with other active ingredients. |
Experimental Protocols
A generalized experimental protocol for the determination of Mometasone using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a synthesis of common practices reported in the literature and should be adapted and validated for specific laboratory conditions and matrices.
I. Sample Preparation (Human Plasma)
-
Spiking: To 100 µL of human plasma, add a known amount of this compound internal standard solution. For calibration standards, add the corresponding Mometasone standard solution.
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
II. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is generally employed.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions:
-
Mometasone: The precursor ion [M+H]+ is typically m/z 521.2, with product ions around m/z 355.1 and 263.1.
-
This compound: The precursor ion [M+H]+ will be m/z 526.2, with the same product ions as Mometasone.
-
Visualizing the Workflow
To further clarify the experimental process and logical relationships, the following diagrams have been generated using Graphviz.
Figure 1. An overview of the bioanalytical workflow for Mometasone quantification in human plasma.
Figure 2. Logical relationship for establishing linearity and key validation parameters.
References
- 1. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 3. highly-sensitive-liquid-chromatography-mass-spectrometry-method-for-the-quantitative-analysis-of-mometasone-furoate-in-human-plasma-method-validation-and-application-to-clinical-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]
- 4. sciex.com [sciex.com]
- 5. shimadzu.com [shimadzu.com]
A Comparative Guide to Mometasone Quantification: Accuracy and Recovery Across Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Mometasone is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for Mometasone quantification, with a focus on accuracy and recovery. Experimental data from various studies are presented to support the comparison, alongside detailed experimental protocols.
Comparison of Analytical Methods for Mometasone Furoate Quantification
The selection of an analytical method for Mometasone quantification depends on various factors, including the sample matrix, required sensitivity, and the intended application, ranging from quality control of pharmaceutical formulations to pharmacokinetic studies in biological matrices. This section compares the performance of UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Comparison of Mometasone Furoate Quantification Methods
| Parameter | UV-Visible Spectroscopy | HPLC-UV/DAD | LC-MS/MS |
| Linearity Range | 1.0 - 10.0 µg/mL[1] | 1.0 - 20.0 µg/mL[2], 2.5 - 15 µg/mL, 4 - 50 µg/mL[3] | 0.25 - 100 pg/mL, 0.5 - 60 pg/mL, 0.250 - 30 pg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.9999, 0.999 | >0.99 |
| Accuracy (% Recovery) | 98.0 - 101.5% | 97%, 98.56 - 101.70%, 99.0 - 100.0%, 99.5% - 101.7%, 100.4% | 96.9 - 118.9% (as bias %) |
| Precision (%RSD) | < 2% | < 2.0%, < 1.17%, 0.57% (Intraday), 0.70% (Interday) | Intra-day: 0.4 - 13.9%, Inter-day: 1.0 - 8.1% |
| Limit of Quantification (LOQ) | 0.77 µg/mL | 0.379 µg/mL, 0.088 µg/mL | 0.25 pg/mL, 0.5 pg/mL, 15 pg/mL |
| Typical Application | Bulk drug and pharmaceutical dosage forms | Pharmaceutical formulations (creams, ointments, nasal sprays) | Biological matrices (human plasma) for pharmacokinetic studies |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following sections outline the typical experimental protocols for the quantification of Mometasone Furoate using the discussed analytical techniques.
UV-Visible Spectrophotometry
This method is often employed for the analysis of Mometasone in bulk and simple pharmaceutical dosage forms due to its simplicity and cost-effectiveness.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent (Diluent): Dichloromethane or Isopropanol.
-
Wavelength of Maximum Absorbance (λmax): 246 nm in Dichloromethane.
-
Standard Preparation: A stock solution of Mometasone Furoate is prepared in the chosen solvent and serially diluted to create calibration standards within the linear range (e.g., 1.0 to 10.0 µg/mL).
-
Sample Preparation (Cream): An accurately weighed amount of the cream equivalent to a known amount of Mometasone Furoate is dissolved in the solvent. The solution is then filtered to remove undissolved excipients.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers improved specificity and is suitable for quantifying Mometasone in more complex formulations like creams, lotions, and ointments.
-
Instrumentation: A standard HPLC system equipped with a UV or DAD detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., Hypersil ODS, 100 x 4.6 mm, 3 µm) is commonly used.
-
Mobile Phase: A mixture of organic solvent and water, such as acetonitrile and water (50:50, v/v) or methanol and water (80:20, v/v). Trifluoroacetic acid may be added to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 254 nm or 248 nm.
-
Standard Preparation: Mometasone Furoate reference standard is dissolved in the mobile phase or a suitable solvent to prepare a stock solution, which is then diluted to construct a calibration curve (e.g., 2.5-15 µg/mL).
-
Sample Preparation (Topical Formulations): The sample is extracted with a suitable solvent like tetrahydrofuran or methanol, followed by dilution with the mobile phase to the desired concentration. Filtration is necessary to remove particulate matter.
-
Quantification: The peak area of Mometasone Furoate in the sample chromatogram is compared to the calibration curve generated from the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it the gold standard for quantifying the very low concentrations of Mometasone found in biological samples like human plasma.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., SCIEX QTRAP 6500 or Waters Xevo TQ-XS).
-
Column: A high-resolution UPLC column, such as an ACQUITY UPLC BEH Phenyl 1.7 µm column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate in water with 0.1% formic acid) and an organic phase (e.g., methanol) is often used.
-
Ionization: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Mometasone Furoate and an internal standard (e.g., Mometasone Furoate-d3) are used for quantification. For example, m/z 520.9 → 355.0 for Mometasone Furoate.
-
Standard Preparation: Calibration standards are prepared by spiking known amounts of Mometasone Furoate into blank human plasma over a very low concentration range (e.g., 0.25 to 100 pg/mL).
-
Sample Preparation: A sample cleanup and concentration step is essential. Solid-phase extraction (SPE) or liquid-liquid extraction are commonly used to extract Mometasone Furoate from the plasma matrix.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in unknown samples.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for accuracy and recovery studies in Mometasone quantification.
Caption: Workflow for Accuracy (Recovery) Experiments.
Caption: Logic for Selecting a Quantification Method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scielo.br [scielo.br]
- 3. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Robustness in HPLC Analysis of Mometasone: A Comparative Guide to Method Validation Using Mometasone-d5
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceuticals like Mometasone furoate, a potent corticosteroid. This guide provides an objective comparison of HPLC method robustness, with a special focus on the advantages of employing a deuterated internal standard, Mometasone-d5. We will delve into the experimental data that supports these comparisons, offering detailed protocols for key validation experiments.
The Critical Role of Robustness Testing
Robustness testing is a critical component of HPLC method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This ensures the method's reliability during routine use under various conditions. Key parameters typically investigated during a robustness study for a Mometasone furoate HPLC assay include the flow rate of the mobile phase, the temperature of the column, and the composition and pH of the mobile phase.[2]
Comparing HPLC Methods for Mometasone Furoate Analysis
Several HPLC methods have been developed for the analysis of Mometasone furoate in pharmaceutical preparations.[3][4] These methods often differ in their choice of stationary phase (column), mobile phase composition, and the use of an internal standard. Below is a comparative summary of typical HPLC methods.
Table 1: Comparison of HPLC Method Parameters for Mometasone Furoate Analysis
| Parameter | Method A (Without Internal Standard) | Method B (With Non-Deuterated Internal Standard) | Method C (With this compound Internal Standard) |
| Column | C18 (e.g., Hypersil ODS, 100 x 4.6 mm, 3 µm)[3] | C18 (e.g., XBridge Shield RP18, 250 x 4.6 mm, 5 µm) | C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (500:500:1, v/v/v) | Gradient of Acetonitrile and Water | Methanol:0.05M KH2PO4 Buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 215 nm |
| Internal Standard | None | Diethyl phthalate | This compound |
The this compound Advantage: A Focus on Internal Standards
The choice of an internal standard is a critical decision in developing a robust and accurate HPLC method. While some methods for Mometasone furoate analysis do not employ an internal standard, their use is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response.
Non-Deuterated vs. Deuterated Internal Standards
Traditionally, a structurally similar but chromatographically distinct compound (a non-deuterated internal standard) is used. However, the ideal internal standard co-elutes with the analyte and is affected by matrix effects in the same way. This is where a deuterated internal standard like this compound offers a significant advantage, particularly in complex matrices or when high accuracy is required.
Deuterated standards are stable isotope-labeled versions of the analyte, where some hydrogen atoms are replaced by deuterium. This results in a compound that is chemically identical to the analyte but has a different mass. For HPLC-UV analysis, the primary benefit lies in the near-identical chromatographic behavior and extraction recovery between the analyte and the internal standard. Any loss or variation during sample processing will affect both compounds equally, leading to a more accurate quantification. While the full benefits of deuterated standards are most pronounced in mass spectrometry-based detection, their use in HPLC-UV can still improve precision and accuracy.
Table 2: Performance Comparison of Internal Standard Types
| Performance Metric | No Internal Standard | Non-Deuterated Internal Standard | This compound (Deuterated) |
| Compensation for Injection Volume Variability | Poor | Good | Excellent |
| Compensation for Sample Loss During Preparation | Poor | Good | Excellent |
| Compensation for Matrix Effects | Poor | Moderate | Excellent |
| Chromatographic Co-elution | N/A | Partial | Near-Identical |
| Overall Accuracy and Precision | Lower | Good | Highest |
Experimental Data on Robustness Testing
The following tables summarize quantitative data from robustness studies on HPLC methods for Mometasone furoate, illustrating the impact of deliberate parameter variations on system suitability.
Table 3: Robustness Data for an HPLC Method for Mometasone Furoate and Eberconazole Nitrate
| Parameter Variation | Mometasone Furoate Peak Area | Mometasone Furoate Theoretical Plates |
| Flow Rate: 1.30 mL/min | 1.0 | 2162 |
| Flow Rate: 1.50 mL/min (Optimized) | 0.9 | 2439 |
| Flow Rate: 1.70 mL/min | 0.8 | 2673 |
| Column Temperature: 40°C | 0.9 | 2398 |
| Column Temperature: 45°C (Optimized) | 0.9 | 2439 |
| Column Temperature: 50°C | 0.9 | 2511 |
Data adapted from a study analyzing a combination product. The results demonstrate that minor changes in flow rate and temperature have a minimal impact on the peak area and theoretical plates for Mometasone furoate, indicating a robust method.
Table 4: Acceptance Criteria for Robustness in a Stability-Indicating HPLC Method
| Parameter Variation | Acceptance Criteria |
| Flow Rate | Resolution between critical peak pairs > 1.5 |
| Column Temperature | Resolution between critical peak pairs > 1.5 |
| Mobile Phase Buffer pH | Resolution between critical peak pairs > 1.5 |
This table highlights that maintaining resolution between the analyte peak and any potential impurities or other active ingredients is a key acceptance criterion in robustness studies.
Experimental Protocols
Robustness Testing Protocol for an HPLC Method for Mometasone Furoate
1. Objective: To assess the reliability of the HPLC method for the quantification of Mometasone furoate under small, deliberate variations of chromatographic parameters.
2. Materials:
-
Mometasone Furoate Reference Standard
-
This compound (or other appropriate internal standard)
-
HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Buffers and acids/bases for pH adjustment (e.g., Potassium phosphate, Trifluoroacetic acid)
-
Validated HPLC system with UV detector
-
Analytical column as specified in the method
3. Standard and Sample Preparation:
-
Prepare a stock solution of Mometasone Furoate Reference Standard.
-
If using an internal standard, prepare a stock solution of this compound.
-
Prepare working standard solutions by diluting the stock solutions to the target concentration, including the internal standard if applicable.
-
Prepare sample solutions from the pharmaceutical dosage form to be tested, following a validated extraction procedure.
4. Robustness Parameters and Variations:
-
Flow Rate: Vary the flow rate by ±0.1 mL/min from the nominal value (e.g., 0.9 mL/min, 1.0 mL/min, 1.1 mL/min).
-
Column Temperature: Vary the column temperature by ±2 °C from the nominal value (e.g., 28 °C, 30 °C, 32 °C).
-
Mobile Phase Composition: Vary the proportion of the organic solvent by ±2% (e.g., for a 50:50 mixture, test 48:52 and 52:48).
-
Mobile Phase pH: Vary the pH of the aqueous component of the mobile phase by ±0.2 units.
5. Experimental Procedure:
-
For each variation, inject the working standard solution in replicate (n=3 or 5).
-
Record the chromatograms and evaluate the system suitability parameters for each condition.
6. Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time, peak area, tailing factor, and theoretical plates for the Mometasone furoate peak.
-
The RSD of the peak areas should typically be ≤ 2.0%.
-
The system suitability parameters should remain within the limits defined in the method validation protocol (e.g., tailing factor ≤ 2.0, theoretical plates > 2000).
Visualizing the Workflow and Relationships
To better understand the experimental process and the logical relationships, the following diagrams are provided.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mometasone furoate by HPLC in topical preparations: Validation | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
The Ideal Internal Standard: A Comparative Guide to Mometasone-d5 and its Structural Analogs in Bioanalytical Methodologies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mometasone, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Mometasone-d5, a deuterated analog, with commonly used structural analogs—Beclomethasone dipropionate, Dexamethasone acetate, and Fluticasone propionate—for their suitability as internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays.
The use of an internal standard (IS) is fundamental in bioanalysis to compensate for the variability inherent in sample preparation and instrument analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry due to their near-identical physicochemical properties to the analyte. This guide presents a data-driven comparison to aid in the selection of the most suitable internal standard for Mometasone quantification.
Structural Comparison of Mometasone and Potential Internal Standards
A clear understanding of the structural similarities and differences between Mometasone and the candidate internal standards is essential.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Similarity to Mometasone |
| Mometasone | C₂₂H₂₈Cl₂O₄ | 427.36 | - |
| This compound | C₂₂H₂₃D₅Cl₂O₄ | 432.39 | Isotopically Labeled Analog |
| Beclomethasone dipropionate | C₂₈H₃₇ClO₇ | 521.04 | Glucocorticoid Steroid Core |
| Dexamethasone acetate | C₂₄H₃₁FO₆ | 434.50 | Glucocorticoid Steroid Core |
| Fluticasone propionate | C₂₅H₃₁F₃O₅S | 500.60 | Glucocorticoid Steroid Core |
Performance Comparison: this compound vs. Structural Analogs
The superiority of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte and exhibit identical behavior during sample processing and analysis, thereby providing the most accurate correction for any analyte loss or matrix effects.
| Parameter | This compound (Expected) | Beclomethasone dipropionate | Dexamethasone acetate | Fluticasone propionate |
| Recovery | Very similar to Mometasone | Potentially different | Potentially different | Potentially different |
| Matrix Effects | Compensates effectively | May differ significantly | May differ significantly | May differ significantly |
| Precision | High | Moderate to High | Moderate to High | Moderate to High |
| Accuracy | High | Moderate to High | Moderate to High | Moderate to High |
Experimental Protocols
To facilitate the evaluation of these internal standards, detailed experimental methodologies are provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a standard solid-phase extraction procedure for the extraction of Mometasone and the internal standard from a biological matrix such as human plasma.
SPE Workflow for Mometasone Analysis
LC-MS/MS Analysis
This section details the liquid chromatography and mass spectrometry conditions for the quantification of Mometasone.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Beclomethasone dipropionate: Precursor Ion (m/z) -> Product Ion (m/z)
-
Dexamethasone acetate: Precursor Ion (m/z) -> Product Ion (m/z)
-
Fluticasone propionate: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Collision Energy and other MS parameters: To be optimized for each compound.
Signaling Pathway of Mometasone
Mometasone, as a glucocorticoid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Mometasone Signaling Pathway
Conclusion
Based on the principles of bioanalytical method validation, this compound is the superior choice as an internal standard for the quantification of Mometasone. Its isotopic similarity ensures that it accurately tracks the analyte through the entire analytical process, leading to more precise and accurate results. While structural analogs like Beclomethasone dipropionate, Dexamethasone acetate, and Fluticasone propionate can be used, they are more likely to exhibit different extraction recoveries and be subject to different matrix effects, which can compromise data quality. For the most robust and reliable bioanalytical data, the use of a deuterated internal standard such as this compound is strongly recommended.
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing Mometasone-d5
For researchers, scientists, and professionals in drug development, the meticulous validation of bioanalytical methods is paramount to ensure the integrity and reliability of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of bioanalytical methods for the corticosteroid Mometasone, with a specific focus on the superior performance characteristics of its deuterated analogue, Mometasone-d5, as an internal standard.
The process of cross-validation is critical when comparing bioanalytical methods, ensuring that data generated across different laboratories or with modified methods are equivalent and reliable.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in bioanalysis.[3] This is attributed to its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.[4][5]
Performance Comparison: The Advantage of a Deuterated Internal Standard
The primary benefit of using a deuterated internal standard like this compound over a non-deuterated, structurally analogous internal standard lies in its ability to more accurately track the analyte throughout the analytical process. This results in improved precision and accuracy, particularly when dealing with complex biological matrices that are prone to matrix effects.
A non-deuterated internal standard, while structurally similar, may exhibit different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. In contrast, a deuterated standard like this compound co-elutes with the analyte, ensuring that any matrix-induced suppression or enhancement of the MS signal affects both the analyte and the internal standard to a similar degree, leading to a more accurate quantification.
The following tables summarize the performance characteristics of a highly sensitive LC-MS/MS method for Mometasone Furoate utilizing a deuterated internal standard. While a direct comparative study with a non-deuterated IS for Mometasone was not found in the reviewed literature, the presented data showcases the high level of performance achievable with a SIL-IS.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Mometasone Furoate Analysis
| Parameter | Method using Mometasone-d3 IS |
| Analyte | Mometasone Furoate |
| Internal Standard | Mometasone Furoate-d3 |
| Biological Matrix | Human Plasma |
| Extraction Method | Solid Phase Extraction (SPE) |
| Chromatographic System | UPLC |
| Mass Spectrometer | Triple Quadrupole |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Linear Dynamic Range | 0.5–60 pg/mL |
| Recovery | ~85% |
Table 2: Validation Summary of an LC-MS/MS Method for Mometasone Furoate using a Deuterated Internal Standard
| Validation Parameter | Performance |
| Linearity | |
| Calibration Curve Range | 0.250–100 pg/mL |
| Intra-day Accuracy and Precision | |
| Accuracy (Bias %) | -3.1 to 18.9 % |
| Precision (CV %) | 0.4 to 13.9% |
| Inter-day Accuracy and Precision | |
| Accuracy (Bias %) | -2.8 to 16.3 % |
| Precision (CV %) | 1.0 – 8.1 % |
| Matrix Effect | |
| IS Normalized Matrix Factor (CV %) | < 15% |
| Recovery | |
| Normalized Recovery (CV %) | 6.0% |
Experimental Protocols
A cross-validation experiment is essential to compare the performance of two different bioanalytical methods, for instance, one utilizing this compound and another using a non-deuterated internal standard.
Objective:
To assess the equivalence of two bioanalytical methods for the quantification of Mometasone in a biological matrix.
Methodology for Cross-Validation:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a minimum of three concentration levels: low, medium, and high.
-
Sample Analysis: Analyze a minimum of three replicates of each QC concentration level with both bioanalytical methods.
-
Data Evaluation: Calculate the mean concentration and percentage difference for each QC level between the two methods. The acceptance criterion is typically that the mean concentration of at least two-thirds of the QCs should be within ±20% of each other.
A more comprehensive cross-validation would also include the analysis of incurred samples (samples from subjects in a study) with both methods to ensure comparability under real-world conditions.
Detailed Protocol for Sample Preparation (Solid Phase Extraction):
-
To 600 µL of plasma sample (blank, standard, QC, or study sample), add 25 µL of the Mometasone-d3 internal standard working solution (e.g., 5 ng/mL).
-
Pre-treat the sample by adding 200 µL of methanol and vortexing.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB 1 cc) with an appropriate solvent.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Critical Role of Mometasone-d5 in Ensuring Specificity and Selectivity in Bioanalytical Studies
A comparative guide for researchers, scientists, and drug development professionals on the use of isotopically labeled internal standards in quantitative analysis.
In the landscape of pharmaceutical analysis, particularly in bioanalytical methods, ensuring the specificity and selectivity of an assay is paramount to generating reliable and accurate data. This guide provides a comprehensive comparison of analytical methodologies for the corticosteroid Mometasone, with a specific focus on the pivotal role of its deuterated analog, Mometasone-d5, as an internal standard. Through the presentation of experimental data and detailed protocols, this document will illustrate the superiority of using a stable isotope-labeled internal standard for mitigating matrix effects and ensuring analytical precision.
Comparative Analysis of Analytical Method Performance
The selection of an appropriate internal standard is a critical decision in the development of robust quantitative assays. The ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any potential variability. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte of interest.
The following table summarizes the performance characteristics of different analytical methods for the quantification of Mometasone, highlighting the advantages of using this compound.
| Parameter | Method using Mometasone-d3 (LC-MS/MS)[1] | Method using Dexamethasone Acetate (HPLC-DAD)[2][3] | Method using Diethyl Phthalate (LC-UV)[4][5] |
| Analyte | Mometasone Furoate | Mometasone Furoate | Mometasone Furoate |
| Internal Standard | Mometasone Furoate-d3 | Dexamethasone Acetate | Diethyl Phthalate |
| Technique | LC-MS/MS | HPLC-DAD | LC-UV |
| Matrix | Human Plasma | Ointment | Cream/Ointment |
| Linearity Range | 0.5–60 pg/mL | 0.25–15 µg/mL | Not explicitly stated |
| Limit of Quantification (LLOQ) | 0.5 pg/mL | Not explicitly stated | Not explicitly stated |
| Recovery | ~85% | Satisfactory | Not explicitly stated |
| Specificity | High, due to mass discrimination | Assessed by lack of interference from placebo | Assessed by lack of interference from excipients |
| Precision (%RSD) | Not explicitly stated | < 2% | < 2.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for key experiments cited in this guide.
Protocol 1: Quantification of Mometasone Furoate in Human Plasma using LC-MS/MS with Mometasone-d3 as Internal Standard
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 600 µL of human plasma spiked with Mometasone Furoate, add 25 µL of Mometasone Furoate-d3 internal standard (5 ng/mL).
-
Add 200 µL of methanol and mix.
-
Perform solid-phase extraction using Oasis HLB 1 cc cartridges.
-
Elute the analyte and internal standard, and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC I-Class System
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm
-
Mobile Phase: A linear gradient of 5 mM ammonium formate in water with 0.1% formic acid and methanol.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole
-
Ionization: ESI+
-
MRM Transitions:
-
Mometasone Furoate: [Precursor > Product ion]
-
Mometasone Furoate-d3: [Precursor > Product ion]
-
Protocol 2: Specificity and Selectivity Assessment
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components.
1. Interference Study from Matrix Components:
-
Analyze at least six different blank matrix samples (e.g., human plasma from different donors).
-
Check for any interfering peaks at the retention time of Mometasone and this compound. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
2. Interference from Concomitant Medications:
-
Prepare samples by spiking blank matrix with potentially co-administered drugs at their clinically relevant concentrations.
-
Analyze these samples to ensure no interference with the quantification of Mometasone.
Visualizing the Workflow and a Comparison of Internal Standards
To better illustrate the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy for ensuring the specificity, selectivity, and accuracy of bioanalytical methods for Mometasone. Its ability to closely mimic the behavior of the unlabeled analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability compared to structural analogs or unrelated compounds. For researchers and drug development professionals, the adoption of such internal standards is a critical step in generating high-quality, reliable data that can withstand regulatory scrutiny.
References
A Comparative Guide to Mometasone Furoate Formulations: Efficacy, Bioavailability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Mometasone furoate formulations, supported by experimental data from clinical trials and laboratory studies. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mometasone furoate, a potent synthetic corticosteroid, is formulated in various delivery systems to treat a range of inflammatory conditions. The choice of formulation—be it a cream, ointment, nasal spray, or dry powder inhaler—is critical as it significantly influences the drug's efficacy, bioavailability, and side-effect profile. This guide delves into a comparative analysis of these formulations, offering insights into their clinical effectiveness and the experimental methods used for their evaluation.
Comparative Efficacy of Mometasone Furoate Formulations
The efficacy of Mometasone furoate is intrinsically linked to its formulation, which dictates its penetration and concentration at the site of action. Clinical studies have demonstrated varying performance metrics across different formulations for specific inflammatory conditions.
Topical Formulations: Cream vs. Ointment in Psoriasis
In the treatment of moderate to severe psoriasis, both mometasone furoate 0.1% ointment and cream have proven to be highly effective with a minimal risk of side effects when applied once daily.[1][2] A multicenter study directly comparing the two topical formulations against other corticosteroids revealed nuances in their efficacy.
| Formulation | Comparator Formulation | Dosing Frequency | Outcome | Significance |
| Mometasone Furoate Ointment 0.1% | Fluocinolone Acetonide Ointment 0.025% | Once Daily vs. Three Times Daily | Mometasone ointment was significantly more effective in improving disease sign scores. | p < 0.01[1][2] |
| Mometasone Furoate Ointment 0.1% | Triamcinolone Acetonide Ointment 0.1% | Once Daily vs. Twice Daily | Mometasone ointment was significantly more effective in improving disease sign scores. | p < 0.01[1] |
| Mometasone Furoate Cream 0.1% | Fluocinolone Acetonide Cream 0.025% | Once Daily vs. Three Times Daily | Mometasone cream was significantly more effective. | p < 0.001 |
| Mometasone Furoate Cream 0.1% | Triamcinolone Acetonide Cream 0.1% | Once Daily vs. Twice Daily | Efficacy was equivalent. | - |
Nasal Spray Formulations for Allergic Rhinitis
For perennial allergic rhinitis, Mometasone furoate aqueous nasal spray has been shown to be as effective as other commonly prescribed nasal corticosteroids. A 3-month, randomized, double-blind study provided a head-to-head comparison with fluticasone propionate aqueous nasal spray.
| Formulation | Comparator Formulation | Daily Dose | Primary Efficacy Variable | Outcome |
| Mometasone Furoate Aqueous Nasal Spray | Fluticasone Propionate Aqueous Nasal Spray | 200 µg | Change from baseline in total AM plus PM diary nasal symptom score over the first 15 days. | Mometasone furoate was not statistically different from fluticasone propionate. The percent reductions from baseline were 37% for mometasone furoate and 39% for fluticasone propionate, compared to 22% for placebo. |
| Mometasone Furoate Aqueous Nasal Spray | Placebo | 200 µg | Change from baseline in total AM plus PM diary nasal symptom score over the first 15 days. | Mometasone furoate was significantly more effective than placebo. |
A study comparing a test and a reference formulation of Mometasone nasal spray in adults with seasonal allergic rhinitis found the two to be therapeutically equivalent.
Inhaled Formulations for Asthma Control
The choice between a dry powder inhaler (DPI) and a metered-dose inhaler (MDI) can impact patient adherence and, consequently, asthma control. Studies have compared the efficacy of Mometasone furoate delivered via these two devices.
| Formulation | Comparator Formulation | Daily Dose | Primary Efficacy Variable | Outcome |
| Mometasone Furoate DPI | Fluticasone Propionate MDI | 400 µg every evening | Change in Forced Expiratory Volume in 1 second (FEV1) from baseline to endpoint. | Mometasone furoate DPI provided comparable efficacy to fluticasone propionate MDI. The mean percent change in FEV1 was 4.58% with mometasone furoate DPI and 6.98% with fluticasone propionate MDI (p=0.35). |
| Mometasone Furoate MDI (200 µg b.i.d.) | Beclomethasone Dipropionate MDI (168 µg b.i.d.) | 400 µg | Improvement in FEV1 from baseline. | Treatment with MF-MDI 200 µg b.i.d. was superior to BDP MDI 168 µg b.i.d. |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Mometasone furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event initiates a cascade of molecular events that ultimately leads to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory proteins. Mometasone furoate has a very high relative receptor affinity for the GR, which contributes to its high potency.
The activated Mometasone furoate-GR complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction modulates gene transcription in two primary ways:
-
Transactivation: The complex directly increases the transcription of genes encoding anti-inflammatory proteins such as Lipocortin-1 (Annexin A1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from switching on the expression of genes for inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Protocols
The evaluation of Mometasone furoate formulations relies on standardized and validated experimental protocols. Below are detailed methodologies for two key assays used to assess the efficacy of topical corticosteroids.
Vasoconstrictor (Skin Blanching) Assay
The vasoconstrictor assay is a pharmacodynamic study that measures the ability of a topical corticosteroid to cause blanching (whitening) of the skin, which is a direct result of vasoconstriction. This assay is a surrogate measure for the bioavailability and potency of the formulation. The following protocol is based on FDA guidance.
Objective: To assess the bioequivalence of a test topical corticosteroid formulation against a reference standard by measuring and comparing their skin blanching effects.
Materials:
-
Test and reference topical corticosteroid formulations
-
Healthy human volunteers (screened for responsiveness)
-
Chromameter for quantitative color measurement
-
Occlusive dressings
-
Skin markers
-
Data recording sheets
Procedure:
-
Subject Selection and Screening:
-
Recruit healthy adult volunteers with no skin diseases or conditions that could interfere with the study.
-
Screen subjects for their ability to produce a detectable blanching response to the reference corticosteroid.
-
-
Site Demarcation:
-
On the flexor surface of each forearm, mark multiple application sites (e.g., 1 cm diameter circles) with a skin marker.
-
Include untreated control sites on each arm to serve as a baseline.
-
-
Dose-Duration Response (Pilot Study):
-
Apply a standardized amount of the reference formulation to different sites for varying durations (e.g., 0.5, 1, 2, 4, 6, 8 hours) under occlusion.
-
This pilot study determines the dose duration that produces 50% of the maximal response (ED50), which will be used in the pivotal bioequivalence study.
-
-
Pivotal Bioequivalence Study:
-
Randomly assign application sites on each forearm to receive either the test formulation, the reference formulation, or no treatment (control).
-
Apply a standardized amount of the assigned formulation to each site for the predetermined duration (from the pilot study) under an occlusive dressing.
-
-
Blanching Assessment:
-
After the application period, remove the dressings and gently cleanse the sites.
-
At specified time points post-removal (e.g., 2, 4, 6, 8, 12, 24 hours), measure the degree of skin blanching at each site using a chromameter. The instrument measures the change in skin color (specifically the a* value, which represents redness).
-
A trained, blinded observer may also visually score the blanching on a scale (e.g., 0-4).
-
-
Data Analysis:
-
For each time point, calculate the change in the chromameter reading from the untreated control sites.
-
Plot the blanching response (change in a* value) versus time for both the test and reference products.
-
Calculate the Area Under the Effect Curve (AUEC) for each formulation.
-
Statistical analysis (e.g., analysis of variance) is performed on the AUEC values to determine if the test product is bioequivalent to the reference product.
-
Cytokine Profiling in Skin Samples by ELISA
This protocol outlines the measurement of pro-inflammatory cytokine levels in skin tissue samples to quantify the anti-inflammatory effect of Mometasone furoate formulations. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.
Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in skin biopsy samples before and after treatment with a Mometasone furoate formulation.
Materials:
-
Skin biopsy samples (from a clinical study)
-
Phosphate-buffered saline (PBS)
-
Protein extraction buffer with protease inhibitors
-
Commercial ELISA kits for the target cytokines
-
Microplate reader
-
Standard laboratory equipment (centrifuge, vortex, pipettes)
Procedure:
-
Sample Collection and Processing:
-
Collect small punch biopsies (e.g., 3-4 mm) from the treated and untreated (control) skin areas of study participants.
-
Immediately snap-freeze the biopsies in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the frozen tissue samples in protein extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant, which contains the soluble proteins including cytokines.
-
Determine the total protein concentration of each extract using a standard protein assay (e.g., BCA assay) for normalization purposes.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the target cytokine. Incubate overnight at 4°C.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add the prepared skin protein extracts and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody, also specific for the target cytokine, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. A colored product will develop in proportion to the amount of cytokine present.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the skin samples by interpolating their absorbance values on the standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of each sample to account for variations in sample size and extraction efficiency.
-
Compare the cytokine levels in the treated samples to the untreated controls to assess the anti-inflammatory effect of the Mometasone furoate formulation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two Mometasone furoate formulations.
This comprehensive guide provides a detailed comparison of Mometasone furoate formulations, supported by clinical data and experimental protocols. The information presented herein is intended to aid researchers and drug development professionals in their understanding and evaluation of this important corticosteroid.
References
- 1. Mometasone furoate ointment and cream 0.1 percent in treatment of psoriasis: comparison with ointment and cream formulations of fluocinolone acetonide 0.025 percent and triamcinolone acetonide 0.1 percent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mometasone furoate ointment and cream 0.1 percent in treatment of psoriasis: comparison with ointment and cream formulations of fluocinolone acetonide 0.025 percent and triamcinolone acetonide 0.1 percent. | Semantic Scholar [semanticscholar.org]
Performance of Mometasone-d5 in different biological matrices (plasma, urine, tissue)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Mometasone-d5 as an internal standard for the quantification of Mometasone Furoate in different biological matrices: plasma, urine, and tissue. The information presented is collated from various analytical method validation studies. While comprehensive data is available for plasma, information for urine and tissue is less specific and is supplemented with general bioanalytical principles.
Performance in Human Plasma
This compound is widely used as an internal standard for the sensitive quantification of Mometasone Furoate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure ensures that it co-elutes with the analyte and experiences similar ionization effects, providing accurate and precise quantification.
Experimental Protocols
Multiple validated methods have been published, with variations in sample preparation and chromatographic conditions. The most common approaches are summarized below.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A robust method for extracting Mometasone Furoate and this compound from plasma. Typically, an organic solvent like methyl tert-butyl ether or a mixture of ethyl acetate and acetonitrile is used to extract the analytes from the plasma matrix.[1]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and can achieve very low limits of quantification. Polymeric reversed-phase sorbents like Oasis HLB are commonly used.[2][3][4] The general steps are conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analytes.
-
Protein Precipitation (PPT): A simpler and faster method, though it may result in less clean extracts compared to LLE or SPE. Acetonitrile is a common precipitation solvent.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography is typically employed using a C18 column. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.05% ammonia or 5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is the standard for detection. The MRM transitions for Mometasone Furoate are typically m/z 520.9 → 355.0, and for a deuterated internal standard like this compound, a common transition is m/z 525.8 → 355.0.
Data Presentation
The following table summarizes the performance characteristics of Mometasone Furoate assays using a deuterated internal standard in human plasma, as reported in various studies.
| Performance Parameter | Method 1 (LLE) | Method 2 (SPE) | Method 3 (SPE) | Method 4 (SPE) |
| Linearity Range | 0.250–100 pg/mL | 0.50–20 pg/mL | 0.5–60 pg/mL | 0.25–30 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.250 pg/mL | 0.50 pg/mL | 0.5 pg/mL | 0.25 pg/mL |
| Intra-day Precision (%CV) | Not explicitly stated | < 15.03% at LLOQ | <15% | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | <15% | < 6.6% |
| Intra-day Accuracy (%Bias) | Not explicitly stated | 105.68% at LLOQ | 85-115% | < 7.1% |
| Inter-day Accuracy (%Bias) | Not explicitly stated | Not explicitly stated | 85-115% | < 7.1% |
| Recovery | Consistent and reproducible with a CV of 6.0% | 44.82% to 58.36% | ~85% | 80.9% to 83.6% |
| Matrix Effect | No significant matrix effect observed | Mean matrix factors of 0.87 at LQC and 0.97 at HQC | No significant matrix effect observed | Mean matrix factors of 0.99 and 0.98 |
| Stability | Stable for at least 157 days at -70°C and through three freeze-thaw cycles | Not explicitly stated | Not explicitly stated | Stable for up to 21 h at 23°C, 158 days at -80°C, and after four freeze-thaw cycles |
Experimental Workflow Diagram
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mometasone-d5
Essential safety protocols and operational guidance for the handling and disposal of Mometasone-d5, a potent corticosteroid, are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, procedural, and step-by-step instructions to support researchers, scientists, and drug development professionals in the safe management of this compound.
This compound, a deuterated analog of Mometasone, is a synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1] Due to its high potency and potential for reproductive and developmental toxicity, stringent adherence to safety protocols is imperative.[2][3][4]
Quantitative Safety Data
The following table summarizes key quantitative safety data for Mometasone. This information is essential for conducting a thorough risk assessment prior to handling this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) - TWA | 1 µg/m³ (OEB 4) | |
| Wipe Limit | 10 µ g/100 cm² | |
| GHS Classification | Reproductive Toxicity Category 1A/1B, Specific Target Organ Toxicity (Single and Repeated Exposure) Category 1 | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a full-face respirator with P100/FFP3 filters. | Recommended for all handling of the solid compound, especially when aerosolization is possible. |
| Hand Protection | Double gloving with nitrile gloves. | The outer pair should be changed immediately upon contamination. Regularly inspect gloves for any signs of degradation. |
| Body Protection | Disposable coveralls (e.g., Tyvek) with elasticated cuffs. | A dedicated, disposable lab coat should be worn over the coveralls. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Must be worn at all times in the designated handling area. |
| Foot Protection | Disposable shoe covers. | To be worn within the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, documented operational plan is crucial for minimizing exposure risk.
1. Preparation and Designated Area:
-
All handling of this compound powder must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box.
-
The designated handling area should be clearly demarcated with warning signs.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and materials before introducing the compound into the containment area.
2. Weighing and Aliquoting:
-
Use a dedicated, calibrated microbalance within the containment unit.
-
Employ static-control devices to prevent dispersal of the powder.
-
Handle the compound with dedicated spatulas and weighing papers.
-
Close the primary container immediately after dispensing.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to minimize the risk of splashing.
-
Keep the solution container covered as much as possible during the dissolution process.
4. Post-Handling Decontamination:
-
Wipe down all surfaces within the containment unit with a suitable deactivating solution (e.g., a validated cleaning agent or 70% ethanol), followed by a rinse with purified water.
-
Decontaminate all equipment that has come into contact with the compound using the same procedure.
-
Properly doff PPE, removing the most contaminated items first, and dispose of them as hazardous waste.
-
Thoroughly wash hands and forearms with soap and water after exiting the handling area.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of all waste streams are critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All unused this compound powder, contaminated PPE, weighing papers, and other solid materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as the first rinse from decontaminating glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous materials.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.
3. Final Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
